CNX-2006
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[3-[[2-[4-[[1-(2-fluoroethyl)azetidin-3-yl]amino]-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27F4N7O2/c1-3-23(38)33-16-5-4-6-17(11-16)34-24-20(26(28,29)30)13-31-25(36-24)35-21-8-7-18(12-22(21)39-2)32-19-14-37(15-19)10-9-27/h3-8,11-13,19,32H,1,9-10,14-15H2,2H3,(H,33,38)(H2,31,34,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSRTTWIPACGMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC2CN(C2)CCF)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27F4N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of CNX-2006: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CNX-2006 is a potent and irreversible, mutant-selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). As the tool compound of rociletinib (CO-1686), its mechanism of action is centered on the covalent modification of a specific cysteine residue within the ATP-binding pocket of EGFR, leading to the suppression of downstream signaling pathways that drive oncogenesis in non-small cell lung cancer (NSCLC). This guide provides a detailed technical overview of the core mechanism of action of this compound, including its molecular interactions, effects on cellular signaling, and the mechanisms that can lead to resistance.
Core Mechanism: Covalent and Irreversible Inhibition of EGFR
This compound is a 2,4-disubstituted pyrimidine-based molecule designed to target activating mutations of EGFR, particularly the T790M gatekeeper mutation, which confers resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs).[1][2] The key to its mechanism is a reactive acrylamide group that forms a covalent bond with the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain.[3][4] This irreversible binding permanently inactivates the receptor, preventing ATP from binding and halting the autophosphorylation required for the activation of downstream signaling cascades.[4]
The selectivity of this compound for mutant EGFR, including the T790M, exon 19 deletion, and L858R mutations, over wild-type (WT) EGFR is a critical feature.[2][4][5] This selectivity is attributed to the specific conformational changes in the ATP-binding pocket induced by these mutations, which likely increase the accessibility and reactivity of the Cys797 residue to the acrylamide warhead of this compound. This targeted action minimizes off-target effects on WT EGFR, which are often associated with toxicities such as rash and diarrhea.[2]
Quantitative Data: Inhibitory Potency and Selectivity
The potency and selectivity of this compound (rociletinib) have been quantified in both enzymatic and cellular assays. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) values demonstrate its high affinity for mutant EGFR over wild-type EGFR.
| Target | Assay Type | IC50 / GI50 (nM) | Ki (nM) | Reference |
| EGFRL858R/T790M | In vitro kinase assay | <0.51 | 21.5 | [1][6] |
| EGFRWT | In vitro kinase assay | 6 | 303.3 | [1][6] |
| Mutant EGFR-expressing cells | p-EGFR Inhibition | 62 - 187 | - | [5] |
| WT EGFR-expressing cells | p-EGFR Inhibition | >2000 | - | [5] |
| NSCLC cells (mutant EGFR) | Growth Inhibition (GI50) | 7 - 32 | - | [5] |
| NSCLC cells (WT EGFR) | Growth Inhibition (GI50) | 547 - 4,275 | - | [2] |
Downstream Signaling Pathway Inhibition
By irreversibly inhibiting EGFR, this compound effectively blocks the activation of key downstream signaling pathways that are critical for tumor cell proliferation, survival, and metastasis. The two major pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in EGFR-mutant cancer cells.
Mechanisms of Resistance to this compound
Despite the efficacy of this compound, acquired resistance can develop through several mechanisms.
MET Amplification
The most frequently observed mechanism of resistance to rociletinib is the amplification of the MET proto-oncogene.[7] MET amplification leads to the hyperactivation of the MET receptor tyrosine kinase, which in turn drives the activation of ERBB3 (HER3). This results in the reactivation of the PI3K/AKT signaling pathway, bypassing the EGFR blockade imposed by this compound.[8][9]
Epithelial-to-Mesenchymal Transition (EMT)
Another mechanism of resistance involves the induction of an Epithelial-to-Mesenchymal Transition (EMT).[2] Cell lines resistant to rociletinib have shown an EMT phenotype, characterized by an increase in mesenchymal markers such as vimentin, AXL, and ZEB1, and a decrease in epithelial markers like E-cadherin.[2] This transition is often associated with increased migratory and invasive properties and can be linked to the activity of matrix metalloproteinases (MMPs). While a direct causal link with a specific MMP has not been fully elucidated for this compound resistance, MMPs are known to be involved in EMT processes.
Experimental Protocols
Detailed, step-by-step experimental protocols for studies involving this compound are proprietary to the conducting laboratories. However, the methodologies employed can be summarized based on published literature.
In Vitro Kinase Assay
-
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR (wild-type and mutant forms).
-
General Procedure: Recombinant human EGFR kinase domains are incubated with a peptide substrate and ATP in the presence of varying concentrations of this compound. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a fluorescence-based method or radiometric assay. The IC50 value is then calculated from the dose-response curve.[5]
Cellular Growth Inhibition Assay
-
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
-
General Procedure: NSCLC cell lines with known EGFR mutation status are seeded in 96-well plates and treated with a range of this compound concentrations for a specified period (e.g., 72 hours). Cell viability is then measured using a colorimetric assay (e.g., MTT, MTS) or a luminescence-based assay that measures ATP content. The GI50 (concentration for 50% growth inhibition) is determined from the resulting dose-response curves.[5][10][11]
Western Blot Analysis
-
Objective: To determine the effect of this compound on the phosphorylation status of EGFR and its downstream signaling proteins (e.g., AKT, ERK).
-
General Procedure: Cells are treated with this compound for a specific duration, followed by cell lysis to extract proteins. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE. The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose) and probed with primary antibodies specific for the phosphorylated and total forms of the proteins of interest. Following incubation with secondary antibodies conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate and an imaging system.[12][13][14][15]
Conclusion
This compound represents a significant advancement in the targeted therapy of EGFR-mutant NSCLC, particularly in overcoming T790M-mediated resistance. Its core mechanism of action, covalent and irreversible inhibition of mutant EGFR, leads to the suppression of critical oncogenic signaling pathways. Understanding the quantitative aspects of its potency and selectivity, as well as the molecular mechanisms of potential resistance, is crucial for the continued development and strategic application of this class of inhibitors in the clinical setting. Further research into the nuances of resistance mechanisms will be vital for developing effective combination therapies and next-generation inhibitors.
References
- 1. Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New developments in the management of non-small-cell lung cancer, focus on rociletinib: what went wrong? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Rociletinib (CO-1686) enhanced the efficacy of chemotherapeutic agents in ABCG2-overexpressing cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inter- and intra-patient heterogeneity of resistance mechanisms to the mutant EGFR selective inhibitor rociletinib. - ASCO [asco.org]
- 8. MET amplification leads to gefitinib resistance in lung cancer by activating ERBB3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MET Amplification Leads to Gefitinib Resistance in Lung Cancer by Activating ERBB3 Signaling | Semantic Scholar [semanticscholar.org]
- 10. Cell Proliferation Assays - Creative Biolabs [creative-biolabs.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. genesandcancer.com [genesandcancer.com]
- 13. Synergistic anticancer effect by targeting CDK2 and EGFR–ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Selective Inhibition Profile of CNX-2006: A Technical Overview for Drug Development Professionals
Abstract
CNX-2006 is a novel, third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) engineered for high selectivity toward EGFR activating mutations and the T790M resistance mutation, while exhibiting minimal activity against wild-type (WT) EGFR. This selectivity profile is critical for mitigating the dose-limiting toxicities associated with earlier generation EGFR inhibitors that also target the wild-type receptor. This document provides a comprehensive technical overview of the selectivity profile of this compound, including quantitative biochemical and cellular inhibition data, detailed experimental methodologies for key assays, and visual representations of the underlying biological pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and targeted therapeutics.
Introduction to this compound and EGFR Inhibition
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through activating mutations in its kinase domain, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[2] First and second-generation EGFR TKIs have demonstrated clinical efficacy; however, their effectiveness is often limited by the emergence of acquired resistance, most commonly through the T790M "gatekeeper" mutation, and dose-limiting toxicities due to the inhibition of wild-type EGFR.[2]
This compound is a covalent, irreversible inhibitor designed to overcome these limitations. It forms a covalent bond with a cysteine residue in the ATP-binding site of EGFR, leading to sustained inhibition.[3] Its chemical structure is optimized to selectively target the conformational changes induced by activating and resistance mutations within the EGFR kinase domain.
Biochemical Selectivity Profile of this compound
The selectivity of this compound has been characterized through biochemical assays that measure its inhibitory activity against a panel of purified kinases. As this compound is a prototype of rociletinib (CO-1686), data for both compounds are presented here to provide a comprehensive understanding of the inhibitor's selectivity.
| Kinase Target | Inhibitor | Assay Type | IC50 / Ki (nM) | Reference |
| EGFR (Mutant) | ||||
| EGFR L858R/T790M | Rociletinib (CO-1686) | Cell-free | Ki: 21.5 | [4][5] |
| EGFR L858R/T790M | Rociletinib (CO-1686) | Cell-free | IC50: <0.51 | [6] |
| EGFR T790M | This compound | Not Specified | IC50: < 20 | [3][7] |
| EGFR (Activating Mutations) | This compound | Not Specified | IC50: < 20 | [3] |
| EGFR (Wild-Type) | ||||
| EGFR WT | Rociletinib (CO-1686) | Cell-free | Ki: 303.3 | [4][5] |
| EGFR WT | Rociletinib (CO-1686) | Cell-free | IC50: 6 | [6] |
| EGFR WT | This compound | Not Specified | Very Weak Inhibition | [3] |
| Uncommon EGFR Mutations | ||||
| EGFR G719S | This compound | Not Specified | Active | [7] |
| EGFR L861Q | This compound | Not Specified | Active | [7] |
| EGFR Exon 19 Insertion | This compound | Not Specified | Active | [7] |
| EGFR Exon 20 Insertion | This compound | Not Specified | Inactive | [7] |
| Off-Target Kinases | ||||
| FAK | Rociletinib (CO-1686) | Kinase Profiling | Weak Inhibition | [6] |
| CHK2 | Rociletinib (CO-1686) | Kinase Profiling | Weak Inhibition | [6] |
| ERBB4 | Rociletinib (CO-1686) | Kinase Profiling | Weak Inhibition | [6] |
| JAK3 | Rociletinib (CO-1686) | Kinase Profiling | Weak Inhibition | [6] |
Cellular Activity and Selectivity
The selective activity of this compound is further demonstrated in cell-based assays that measure the inhibition of EGFR phosphorylation and cell proliferation in cancer cell lines with different EGFR genotypes.
| Cell Line | EGFR Genotype | Inhibitor | Assay Type | GI50 / IC50 (nM) | Reference |
| H1975 | L858R/T790M | Rociletinib (CO-1686) | Growth Inhibition | 7 - 32 | [5] |
| Mutant EGFR Cells | Activating/Resistance Mutations | Rociletinib (CO-1686) | p-EGFR Inhibition | 62 - 187 | [5] |
| WT EGFR Cells | Wild-Type | Rociletinib (CO-1686) | p-EGFR Inhibition | > 2000 | [5] |
These data highlight that this compound and its prototype, rociletinib, are significantly more potent against cell lines harboring EGFR mutations compared to those with wild-type EGFR.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the selectivity profile of this compound.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human EGFR (WT and mutant forms)
-
Poly(Glu, Tyr) substrate
-
ATP
-
This compound
-
Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in Kinase Assay Buffer.
-
In a 384-well plate, add 1 µL of inhibitor solution or vehicle (DMSO).
-
Add 2 µL of a solution containing the recombinant EGFR enzyme in Kinase Assay Buffer.
-
Add 2 µL of a substrate/ATP mix (Poly(Glu, Tyr) and ATP in Kinase Assay Buffer).
-
Incubate the reaction at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8][9]
Cell-Based EGFR Phosphorylation Assay (Western Blot)
This assay assesses the ability of this compound to inhibit EGFR autophosphorylation in intact cells.
Materials:
-
NSCLC cell lines (e.g., H1975 for L858R/T790M, A549 for WT)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 6 hours).[3]
-
For some cell lines, stimulate with EGF for a short period (e.g., 15 minutes) before harvesting to induce EGFR phosphorylation.[10]
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the inhibition of EGFR phosphorylation relative to total EGFR levels.[10][11]
Cell Growth Inhibition Assay
This assay measures the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
NSCLC cell lines with different EGFR genotypes
-
Cell culture medium and supplements
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed cells in 96-well plates and allow them to attach.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plates for a period of time (e.g., 72 hours).
-
Add the cell viability reagent to each well.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) values by plotting cell viability against the logarithm of the inhibitor concentration.
Visualizing the Mechanism and Experimental Design
EGFR Signaling Pathway
The following diagram illustrates the EGFR signaling cascade, highlighting the key downstream pathways involved in cell proliferation and survival.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. promega.com.cn [promega.com.cn]
- 9. promega.com [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
CNX-2006: A Technical Guide for Drug Development Professionals
An In-depth Analysis of the Structure, Properties, and Preclinical Profile of a Mutant-Selective EGFR Inhibitor
Introduction
CNX-2006 is a novel, third-generation, irreversible, mutant-selective epidermal growth factor receptor (EGFR) inhibitor. It was developed to address the clinical challenge of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC), which is frequently driven by the T790M "gatekeeper" mutation. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data for this compound, intended for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is a complex small molecule with the IUPAC name N-[3-[[2-[[4-[[1-(2-Fluoroethyl)-3-azetidinyl]amino]-2-methoxyphenyl]amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]phenyl]-2-propenamide[1]. Its chemical structure is characterized by a pyrimidine core, which is a common scaffold for kinase inhibitors. The presence of a trifluoromethyl group and a fluoroethyl-azetidinyl moiety are key features that contribute to its potency and selectivity. The acrylamide warhead enables the irreversible covalent binding to the target protein.
| Property | Value | Reference |
| IUPAC Name | N-[3-[[2-[[4-[[1-(2-Fluoroethyl)-3-azetidinyl]amino]-2-methoxyphenyl]amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]phenyl]-2-propenamide | [1] |
| CAS Number | 1375465-09-0 | [1][2] |
| Molecular Formula | C26H27F4N7O2 | [3][4] |
| Molecular Weight | 545.5 g/mol | [2] |
| SMILES | COC1=C(NC2=NC=C(C(=N2)NC3=CC=CC(=C3)NC(=O)C=C)C(F)(F)F)C=CC(=C1)NC4CN(CCF)C4 | [3][4] |
Mechanism of Action and Signaling Pathway
This compound is an irreversible inhibitor of mutant forms of the epidermal growth factor receptor (EGFR) tyrosine kinase[5][6]. It forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR, leading to sustained inhibition of the receptor's kinase activity. A key characteristic of this compound is its high selectivity for mutant EGFR, including the activating mutations (e.g., L858R, exon 19 deletions) and the T790M resistance mutation, while showing significantly weaker inhibition of wild-type (WT) EGFR[5][6]. This selectivity profile is crucial for minimizing off-target effects and improving the therapeutic index.
The inhibition of mutant EGFR by this compound blocks the downstream signaling pathways that are aberrantly activated in cancer cells, leading to the suppression of tumor cell proliferation and survival. The primary signaling cascades affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
Preclinical Data
In Vitro Potency and Selectivity
This compound demonstrates potent inhibitory activity against EGFR harboring the T790M mutation, with an IC50 value below 20 nM[5]. It is significantly more potent against EGFR-T790M cells compared to wild-type EGFR cells, with a reported selectivity of up to 1000-fold[1].
| Cell Line | EGFR Mutation | IC50 (EGFR Phosphorylation) | Reference |
| PC9 | exon 19 del | 55-104 nM | [2] |
| HCC-827 | exon 19 del | 55-104 nM | [2] |
| NCI-H1975 | L858R/T790M | ~46 nM | [2] |
| PC9GR4 | exon 19 del/T790M | ~61 nM | [2] |
In Vivo Efficacy
In a xenograft model using NCI-H1975 cells (harboring EGFR L858R/T790M), this compound demonstrated significant tumor growth inhibition. Daily intraperitoneal (IP) administration of this compound at doses of 25 mg/kg and 50 mg/kg led to tumor regression. Tumor growth was only observed after the cessation of treatment. The inhibition of EGFR phosphorylation in the tumor tissue was confirmed by immunoblotting.
Experimental Protocols
While detailed, step-by-step protocols are proprietary and often found within patent literature, the general methodologies employed in the preclinical evaluation of this compound are described below.
Cell Lines and Cell Culture
Human NSCLC cell lines with various EGFR mutation statuses, such as PC9 (exon 19 deletion), HCC-827 (exon 19 deletion), and NCI-H1975 (L858R/T790M), were used. Cells were cultured in standard growth media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Growth Inhibition Assay
Cells were seeded in 96-well plates and treated with increasing concentrations of this compound. After a specified incubation period (e.g., 72 hours), cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay. IC50 values were calculated from the dose-response curves.
Immunoblotting
Cells were treated with this compound for a defined period (e.g., 1-6 hours). Cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for total and phosphorylated forms of EGFR and downstream signaling proteins (e.g., Akt, ERK). Following incubation with secondary antibodies, protein bands were visualized using an imaging system.
Xenograft Model
Female athymic nude mice were subcutaneously inoculated with NCI-H1975 cells. Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered intraperitoneally at specified doses and schedules. Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised for further analysis, such as immunoblotting to assess target engagement.
Conclusion
This compound is a potent and selective irreversible inhibitor of mutant EGFR, including the clinically important T790M resistance mutation. Its preclinical profile demonstrates significant anti-tumor activity in relevant cancer models. The data summarized in this technical guide highlight the potential of this compound as a therapeutic agent for the treatment of NSCLC and provide a foundation for further drug development efforts. The insights into its mechanism of action and the experimental methodologies used for its characterization can serve as a valuable resource for researchers in the field of oncology drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. Pharmacokinetics of anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Downstream signaling and genome-wide regulatory effects of PTK7 pseudokinase and its proteolytic fragments in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
CNX-2006: A Technical Guide for Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
CNX-2006 is a potent and irreversible, mutant-selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR). Specifically designed to target the T790M "gatekeeper" mutation, which is a primary mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs), this compound has demonstrated significant preclinical activity. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental methodologies, to support ongoing and future oncology research and development efforts.
Introduction
The development of targeted therapies has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating mutations in the Epidermal Growth Factor Receptor (EGFR). However, the efficacy of initial EGFR inhibitors is often limited by the emergence of acquired resistance, most commonly driven by the T790M mutation in exon 20 of the EGFR gene. This compound is a third-generation EGFR TKI engineered to overcome this resistance mechanism while sparing wild-type EGFR, potentially leading to a wider therapeutic index and reduced off-target toxicities.
Mechanism of Action
This compound functions as an irreversible inhibitor of EGFR by covalently binding to a cysteine residue (Cys797) in the ATP-binding pocket of the kinase domain. Its selectivity for mutant forms of EGFR, particularly those harboring the T790M mutation, is attributed to its unique chemical structure, which allows for optimal interaction with the altered conformation of the mutant receptor. This targeted, irreversible binding leads to the sustained inhibition of downstream signaling pathways, including the PI3K/AKT and MAPK pathways, thereby suppressing tumor cell proliferation and survival.
Signaling Pathway
Preclinical Data
In Vitro Potency and Selectivity
This compound has demonstrated potent inhibitory activity against EGFR harboring the T790M resistance mutation, with a significantly lower activity against wild-type EGFR. This selectivity is a key characteristic, suggesting a favorable safety profile.
| Parameter | EGFR T790M | Wild-Type EGFR | Other Mutations |
| IC50 | < 20 nM[1][2] | > 1000-fold higher than T790M[2] | Active against G719S, L861Q, Exon 19 insertion (I744-K745insKIPVAI), T854A. Inactive against Exon 20 insertion (H773-V774HVdup).[2] |
Table 1: In vitro inhibitory activity of this compound against various EGFR genotypes.
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of this compound has been evaluated in a xenograft model using the H1975 human NSCLC cell line, which endogenously expresses the L858R activating mutation and the T790M resistance mutation.
| Model | Cell Line | Treatment | Outcome |
| Nude Mouse Xenograft | H1975 (EGFR L858R/T790M) | This compound | Effective in reducing tumor volume.[1] |
Table 2: Summary of in vivo efficacy of this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the IC50 of this compound against EGFR T790M.
Protocol Details:
-
Reagents and Materials:
-
Recombinant human EGFR T790M enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase buffer.
-
To each well of a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the EGFR T790M enzyme to each well and incubate for a pre-determined time (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Proliferation Assay
This protocol describes a general method to assess the effect of this compound on the proliferation of cancer cell lines.
Protocol Details:
-
Reagents and Materials:
-
H1975 (EGFR L858R/T790M) and other relevant NSCLC cell lines
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Measure cell viability using a cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability for each concentration of this compound relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) value.
-
Western Blotting for EGFR Signaling
This protocol is a general guide for analyzing the phosphorylation status of EGFR and downstream signaling proteins.
Protocol Details:
-
Reagents and Materials:
-
H1975 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate H1975 cells and allow them to grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 6 hours).[1]
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
H1975 Xenograft Model
This section provides a generalized protocol for evaluating the in vivo efficacy of this compound.
Protocol Details:
-
Animals and Cell Line:
-
Immunocompromised mice (e.g., athymic nude mice)
-
H1975 human NSCLC cell line
-
-
Procedure:
-
Subcutaneously inject a suspension of H1975 cells (e.g., 5 x 10⁶ cells in Matrigel) into the flank of each mouse.
-
Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound at a predetermined dose and schedule (e.g., daily intraperitoneal injection). The control group receives the vehicle.
-
Measure tumor dimensions with calipers and calculate tumor volume (e.g., Volume = (length x width²)/2) and monitor animal body weight regularly.
-
Continue treatment until the tumors in the control group reach a predetermined endpoint or for a specified duration.
-
At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors.
-
Conclusion
This compound is a promising, mutant-selective, irreversible EGFR inhibitor with potent activity against the clinically significant T790M resistance mutation. Preclinical data from both in vitro and in vivo studies demonstrate its potential as a valuable therapeutic agent for NSCLC patients who have developed resistance to earlier-generation EGFR TKIs. The experimental protocols detailed in this guide provide a framework for further investigation and development of this compound and other next-generation EGFR inhibitors.
References
CNX-2006 for Non-Small Cell Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CNX-2006 is a third-generation, irreversible, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target specific mutations in non-small cell lung cancer (NSCLC). This document provides a comprehensive overview of the preclinical data, mechanism of action, and key experimental findings related to this compound. It is intended to serve as a technical resource for researchers and professionals in the field of oncology drug development.
Mechanism of Action
This compound functions as a covalent inhibitor of EGFR, demonstrating high potency against activating EGFR mutations (such as exon 19 deletions and L858R) as well as the T790M resistance mutation. The T790M mutation is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs. The selectivity of this compound for mutant EGFR over wild-type (WT) EGFR is a key characteristic, aiming to minimize off-target effects and associated toxicities.
The primary mechanism involves the covalent binding of this compound to the cysteine residue at position 797 (C797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding blocks EGFR autophosphorylation and downstream signaling pathways, including the PI3K/AKT and MAPK pathways, thereby inhibiting tumor cell proliferation and survival.
Figure 1: this compound Mechanism of Action
Preclinical Efficacy Data
In Vitro Activity
This compound has demonstrated potent inhibitory activity against NSCLC cell lines harboring various EGFR mutations. The tables below summarize key quantitative data from preclinical studies.
Table 1: Inhibition of EGFR Phosphorylation (IC50)
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Reference |
| NCI-H1975 | L858R / T790M | ~46 | [1] |
| PC9GR4 | ex19del / T790M | ~61 | [1] |
| PC9 | ex19del | 55-104 | [1] |
| HCC-827 | ex19del | 55-104 | [1] |
Table 2: Anti-proliferative Activity (GI50)
| Cell Line | EGFR Mutation Status | This compound GI50 (nM) | Reference |
| Panel of 23 NSCLC lines | Various | 3 - 8000 | [2] |
Note: GI50 (50% growth inhibition concentration) values indicate the concentration of the drug that inhibits cell growth by 50%. A lower value indicates higher potency.
In Vivo Activity
In vivo studies using xenograft models of NSCLC have corroborated the in vitro findings, showing significant tumor growth inhibition upon treatment with this compound.
Table 3: In Vivo Efficacy in NCI-H1975 Xenograft Model
| Treatment Group | Dosage | Outcome | Reference |
| This compound | 25 mg/kg (daily) | Inhibition of tumor growth | [1][3] |
| This compound | 50 mg/kg (daily) | Inhibition of tumor growth | [1][3] |
| Vehicle Control | - | Progressive tumor growth | [1][3] |
Note: In these studies, tumor growth was observed to resume after the withdrawal of this compound treatment.[1][3]
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the probable protocols for key experiments based on standard practices and descriptions in the cited literature.
EGFR Phosphorylation Assay
-
Cell Culture and Treatment: NSCLC cells (e.g., NCI-H1975, PC9) are cultured to approximately 80% confluency. The cells are then treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2 hours).
-
Cell Lysis: After treatment, cells are washed with cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Detection: The membrane is incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the p-EGFR bands is quantified and normalized to the total EGFR and loading control bands to determine the IC50 values.
Figure 2: EGFR Phosphorylation Assay Workflow
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.
-
Tumor Cell Implantation: A suspension of human NSCLC cells (e.g., NCI-H1975) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Randomization and Treatment: Mice are randomized into treatment and control groups. Treatment with this compound (e.g., 25 or 50 mg/kg) or a vehicle control is administered daily via an appropriate route (e.g., intraperitoneal injection).
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is the inhibition of tumor growth in the treated groups compared to the control group.
-
Pharmacodynamic Analysis: At the end of the study, tumors and normal tissues (e.g., lung) may be harvested to assess target engagement (e.g., inhibition of EGFR phosphorylation) by western blotting.
Mechanisms of Acquired Resistance
A significant finding from preclinical studies is the emergence of acquired resistance to this compound through the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4][5] In cells with acquired resistance to this compound, NF-κB signaling can bypass the EGFR blockade and promote cell survival.[4][5] This suggests that the NF-κB pathway becomes a key driver of tumor cell viability when EGFR signaling is persistently inhibited.
Figure 3: NF-κB Mediated Resistance to this compound
This finding has important therapeutic implications, suggesting that co-targeting EGFR and the NF-κB pathway could be a strategy to overcome or delay the onset of resistance to third-generation EGFR inhibitors.
Conclusion
This compound is a potent and selective irreversible inhibitor of mutant EGFR, including the T790M resistance mutation. Preclinical data from in vitro and in vivo models demonstrate its significant anti-tumor activity in NSCLC. The primary mechanism of acquired resistance identified in preclinical models involves the activation of the NF-κB signaling pathway, highlighting a potential therapeutic vulnerability that could be exploited in future drug development strategies. This technical guide summarizes the core preclinical findings and provides a foundation for further research into the clinical potential of targeting mutant EGFR in NSCLC.
References
- 1. Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal growth factor receptor (EGFR) mutations in lung cancer: preclinical and clinical data. | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Drug Resistance Mechanisms in Non-Small Cell Lung Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance mechanisms of non-small cell lung cancer and improvement of treatment effects through nanotechnology: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on CNX-2006 for Targeting the EGFR T790M Gatekeeper Mutation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) represents a significant clinical challenge in the treatment of Non-Small Cell Lung Cancer (NSCLC). The most prevalent mechanism of resistance to first- and second-generation EGFR TKIs is the emergence of the T790M "gatekeeper" mutation in exon 20 of the EGFR gene. This mutation enhances the receptor's affinity for ATP, thereby reducing the efficacy of ATP-competitive inhibitors. CNX-2006 is a novel, irreversible, and mutant-selective third-generation EGFR inhibitor designed specifically to overcome T790M-mediated resistance. By forming a covalent bond with a conserved cysteine residue (Cys797) in the ATP-binding pocket, this compound demonstrates potent and selective inhibition of EGFR T790M-mutant isoforms while sparing wild-type (WT) EGFR. This technical guide provides a comprehensive overview of the mechanism of T790M-mediated resistance, the biochemical and cellular activity of this compound, detailed experimental protocols for its evaluation, and insights into potential resistance mechanisms.
The EGFR T790M Gatekeeper Mutation
EGFR Signaling in NSCLC
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates specific tyrosine residues. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for regulating cell proliferation, survival, and differentiation.[1][2][3] In a subset of NSCLC patients, activating mutations in the EGFR kinase domain (e.g., exon 19 deletions or the L858R point mutation) lead to constitutive, ligand-independent activation of these pathways, driving tumorigenesis.[1]
Mechanism of T790M-Mediated Resistance
First- and second-generation TKIs (e.g., gefitinib, erlotinib, afatinib) were developed to compete with ATP for the kinase binding pocket of EGFR. While effective against activating mutations, their long-term utility is limited by acquired resistance, most commonly through the T790M mutation.[4] The threonine at position 790 is termed the "gatekeeper" residue, controlling access to a hydrophobic pocket within the ATP-binding site. The substitution of the small threonine with a bulkier methionine residue (T790M) confers resistance through two primary mechanisms:
-
Increased ATP Affinity: The T790M mutation allosterically increases the affinity of the EGFR kinase domain for ATP by over an order of magnitude.[5][6][7] This enhanced affinity makes it significantly more difficult for ATP-competitive inhibitors to bind effectively.[4][5]
-
Steric Hindrance: The bulkier methionine side chain can sterically clash with first- and second-generation inhibitors, further impairing their binding.[8][9]
This compound: A Mutant-Selective Covalent Inhibitor
This compound is an irreversible inhibitor designed to selectively target EGFR harboring the T790M mutation. It is the prototype of rociletinib (CO-1686).[10] Its design philosophy centers on forming a covalent bond with Cysteine 797 (Cys797) at the edge of the ATP-binding pocket, a strategy employed by third-generation inhibitors to achieve potent and sustained inhibition, thereby overcoming the increased ATP affinity conferred by the T790M mutation.[11]
Biochemical Activity and Selectivity
This compound and its clinical successor, rociletinib, exhibit potent inhibitory activity against EGFR T790M-mutant kinases while demonstrating significantly less activity against wild-type EGFR. This selectivity is crucial for minimizing on-target toxicities, such as rash and diarrhea, which are common with less selective inhibitors.
Table 1: Biochemical Activity of Rociletinib (CO-1686)
| Target | Assay Type | Parameter | Value | Reference |
|---|---|---|---|---|
| EGFR L858R/T790M | Cell-free Kinase Assay | Ki | 21.5 nM | [12] |
| EGFR WT | Cell-free Kinase Assay | Ki | 303.3 nM | [12] |
| EGFR L858R/T790M | p-EGFR Inhibition (Cell-based) | IC50 | 62 - 187 nM | [12] |
| EGFR WT | p-EGFR Inhibition (Cell-based) | IC50 | > 2,000 nM |[12] |
Cellular Proliferation Activity
In cellular assays, this compound potently inhibits the growth of NSCLC cell lines that express the T790M mutation. The NCI-H1975 cell line, which endogenously harbors both the L858R activating mutation and the T790M resistance mutation, is a standard model for evaluating such compounds.[13] Rociletinib (CO-1686) has been shown to selectively inhibit the growth of various mutant EGFR-expressing NSCLC cell lines.
Table 2: Cellular Growth Inhibition by Rociletinib (CO-1686)
| Cell Line | EGFR Mutation Status | GI50 (72h) | Reference |
|---|---|---|---|
| NCI-H1975 | L858R / T790M | 7 - 32 nM | [12] |
| HCC827 | del(E746-A750) | 7 - 32 nM | [12] |
| PC9 | del(E746-A750) | 7 - 32 nM | [12] |
| A431 | Wild-Type | >1000 nM | [12] |
| NCI-H1299 | Wild-Type | >1000 nM | [12] |
| NCI-H358 | Wild-Type | >1000 nM |[12] |
Preclinical Evaluation Protocols
The preclinical assessment of this compound and similar T790M-targeting inhibitors involves a standardized workflow of biochemical, cellular, and in vivo assays to determine potency, selectivity, and efficacy.
Biochemical Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity (e.g., IC50, Ki) of the compound against purified recombinant EGFR kinase domains (Wild-Type and T790M mutants).
Methodology:
-
Enzymes: Recombinant human EGFR (WT) and EGFR (L858R/T790M) kinase domains.
-
Assay Format: A common method is a luminescence-based kinase assay (e.g., Kinase-Glo®) which measures ATP consumption.[14] Alternatively, a homogeneous time-resolved fluorescence (HTRF) assay can be used.[8]
-
Protocol Outline:
-
Dispense kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA) into a 96- or 384-well plate.[15]
-
Add serial dilutions of the test compound (e.g., this compound) and a DMSO control.
-
Add the purified EGFR enzyme to each well and incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of a suitable peptide substrate and ATP.
-
Allow the reaction to proceed for a defined time (e.g., 30-60 minutes) at room temperature.
-
Stop the reaction and add the detection reagent (e.g., Kinase-Glo® reagent).
-
Measure the signal (luminescence) on a plate reader. The signal inversely correlates with kinase activity.
-
Calculate IC50 values by plotting the percent inhibition against the log concentration of the inhibitor using non-linear regression analysis.
-
Cell-Based EGFR Phosphorylation Assay
Objective: To confirm target engagement in a cellular context by measuring the inhibition of EGFR autophosphorylation.
Methodology:
-
Cell Line: NCI-H1975 (EGFR L858R/T790M) or other relevant cell lines.
-
Assay Format: Western Blotting or high-content imaging.
-
Protocol Outline:
-
Seed NCI-H1975 cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for several hours to reduce basal signaling.
-
Treat cells with serial dilutions of this compound or DMSO for a specified time (e.g., 1-2 hours).
-
(Optional) Stimulate with EGF for 5-10 minutes to induce maximal EGFR phosphorylation.
-
Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated EGFR (p-EGFR, e.g., pY1068) and total EGFR. Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.
-
Incubate with corresponding secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) system.
-
Quantify band intensity to determine the reduction in p-EGFR relative to total EGFR.
-
Cell Proliferation Assay
Objective: To measure the effect of the compound on the growth and viability of cancer cells.
Methodology:
-
Cell Lines: A panel of NSCLC cell lines including T790M-positive (NCI-H1975) and EGFR WT (e.g., A431).[12]
-
Assay Format: ATP-based luminescence assay (e.g., CellTiter-Glo®) or colorimetric assay (e.g., MTT).[16]
-
Protocol Outline:
-
Seed cells at a low density (e.g., 3,000 cells/well) in 96-well plates and allow them to adhere overnight.
-
Add serial dilutions of this compound or control vehicle (DMSO).
-
Incubate the plates for 72 hours under standard cell culture conditions.[12]
-
Add the viability reagent (e.g., CellTiter-Glo®) to each well.
-
Measure the signal (luminescence or absorbance) according to the manufacturer's protocol.
-
Calculate the growth inhibition (GI50) values by normalizing the data to DMSO-treated control wells and fitting to a dose-response curve.
-
In Vivo Xenograft Models
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nu/nu or SCID) are commonly used.[17] Genetically engineered mouse models (GEMMs) expressing EGFR T790M are also valuable.[18][19]
-
Cell Line: NCI-H1975 cells are frequently used to establish subcutaneous flank xenografts.[20]
-
Protocol Outline:
-
Inject NCI-H1975 cells (e.g., 1 x 106 cells in Matrigel/PBS) subcutaneously into the flank of each mouse.[17]
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., ~150-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (or its successor, rociletinib) and a vehicle control via the appropriate route (e.g., oral gavage) at a defined dose and schedule (e.g., daily).
-
Measure tumor volumes every 2-3 days and monitor animal body weight as an indicator of toxicity.
-
Continue treatment for a specified duration or until tumors in the control group reach a defined endpoint.
-
Analyze the data for tumor growth inhibition (TGI) and statistical significance.
-
Mechanisms of Resistance to this compound
Despite the efficacy of third-generation inhibitors, acquired resistance can still emerge. For this compound and rociletinib, preclinical studies have identified potential resistance mechanisms that do not involve the target EGFR protein itself but rather the activation of bypass signaling pathways.
-
MET Amplification: A key identified mechanism of resistance is the amplification of the MET proto-oncogene.[10] MET is a receptor tyrosine kinase that, when overexpressed, can activate downstream signaling pathways like PI3K/AKT and RAS/ERK independently of EGFR, thereby "bypassing" the EGFR blockade.[21][22] This phenomenon, sometimes termed an "oncogene swap," suggests that combination therapy with a MET inhibitor could be a strategy to overcome this form of resistance.[10]
Conclusion
This compound represents a significant advancement in the targeted therapy of NSCLC, specifically addressing the challenge of T790M-mediated resistance. As a mutant-selective, irreversible inhibitor, its preclinical profile demonstrates potent activity against T790M-positive cancers while maintaining a favorable selectivity window over wild-type EGFR. The comprehensive evaluation through biochemical, cellular, and in vivo models provides a robust framework for understanding its mechanism of action and therapeutic potential. While the emergence of bypass track resistance mechanisms like MET amplification underscores the complexity of cancer therapeutics, the study of this compound and its successors continues to provide invaluable insights for the development of next-generation inhibitors and rational combination strategies.
References
- 1. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. myadlm.org [myadlm.org]
- 4. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. A covalent fragment-based strategy targeting a novel cysteine to inhibit activity of mutant EGFR kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Update on recent preclinical and clinical studies of T790M mutant-specific irreversible epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Covalent Targeting of Mutated EGFR(T790M) with Chlorofluoroacetamide-Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. NCI-H1975 Cells [cytion.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. promega.com [promega.com]
- 16. researchgate.net [researchgate.net]
- 17. Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of New Mouse Lung Tumor Models Expressing EGFR T790M Mutants Associated with Clinical Resistance to Kinase Inhibitors | PLOS One [journals.plos.org]
- 19. Development of New Mouse Lung Tumor Models Expressing EGFR T790M Mutants Associated with Clinical Resistance to Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. JCI - Dual targeting of EGFR can overcome a major drug resistance mutation in mouse models of EGFR mutant lung cancer [jci.org]
- 21. De novo MET amplification promotes intrinsic resistance to first-generation EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MET gene amplification is a mechanism of resistance to entrectinib in ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CNX-2006: An Irreversible Covalent Inhibitor of Mutant EGFR
For Researchers, Scientists, and Drug Development Professionals
Abstract
CNX-2006 is a novel, third-generation, irreversible covalent inhibitor of the epidermal growth factor receptor (EGFR). It demonstrates high selectivity for activating EGFR mutations, including the T790M resistance mutation, while exhibiting minimal activity against wild-type EGFR. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, potency, in vitro and in vivo efficacy, and mechanisms of acquired resistance. Detailed experimental protocols and structured data presentation are included to facilitate further research and development efforts in the field of targeted cancer therapy.
Introduction
The development of tyrosine kinase inhibitors (TKIs) targeting the epidermal growth factor receptor (EGFR) has revolutionized the treatment of non-small cell lung cancer (NSCLC) patients harboring activating EGFR mutations. However, the efficacy of first and second-generation EGFR TKIs is often limited by the emergence of acquired resistance, most commonly driven by the T790M "gatekeeper" mutation. This compound is a next-generation irreversible inhibitor designed to overcome this challenge by potently and selectively targeting EGFR variants with activating mutations, including T790M, while sparing the wild-type receptor to minimize off-target toxicities.
Mechanism of Action
This compound functions as an irreversible covalent inhibitor of mutant EGFR. Its mechanism involves two key steps:
-
Reversible Binding: this compound initially binds non-covalently to the ATP-binding pocket of the EGFR kinase domain.
-
Covalent Bond Formation: Subsequently, a reactive acrylamide warhead on the this compound molecule forms a covalent bond with a cysteine residue (Cys797) located near the ATP-binding site of EGFR. This irreversible binding permanently inactivates the kinase, blocking downstream signaling pathways and inhibiting cancer cell proliferation and survival.
The selectivity of this compound for mutant EGFR over wild-type EGFR is attributed to conformational changes in the ATP-binding pocket induced by the mutations, which enhance the affinity and reactivity of the inhibitor for the mutant forms of the enzyme.
dot
CNX-2006: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
CNX-2006 is a novel, third-generation, irreversible, and mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It has demonstrated significant potency against EGFR activating mutations, including the clinically relevant T790M resistance mutation, while exhibiting minimal activity against wild-type EGFR. This selectivity profile positions this compound as a promising candidate for targeted cancer therapy, particularly in non-small cell lung cancer (NSCLC) patients who have developed resistance to earlier-generation EGFR inhibitors. This document provides a comprehensive overview of the technical details of this compound, including its chemical properties, mechanism of action, experimental protocols, and its effects on key signaling pathways.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1375465-09-0 | [1][2] |
| Molecular Formula | C26H27F4N7O2 | [1] |
| Molecular Weight | 545.53 g/mol | [1] |
Mechanism of Action
This compound functions as an irreversible inhibitor of mutant EGFR. It forms a covalent bond with a cysteine residue in the ATP-binding site of the EGFR kinase domain, leading to sustained inhibition of receptor phosphorylation and downstream signaling. A key characteristic of this compound is its high selectivity for mutant forms of EGFR, including those with the T790M mutation, over wild-type EGFR. This selectivity is crucial for minimizing off-target effects and improving the therapeutic index.
Quantitative Data: In Vitro Potency
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| EGFR T790M | Kinase Assay | < 20 nM | [3] |
| EGFR-T790M expressing cells | Cell Growth Assay | Up to 1000-fold more potent than against wild-type EGFR cells | [3] |
Experimental Protocols
EGFR Kinase Assay (Biochemical Assay)
This protocol outlines a continuous-read kinase assay to determine the in vitro potency of this compound against wild-type and mutant EGFR.
Materials:
-
Recombinant EGFR (Wild-Type and T790M/L858R mutant)
-
ATP
-
Y12-Sox conjugated peptide substrate
-
Kinase reaction buffer (20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
This compound (serially diluted in 50% DMSO)
-
384-well, white, non-binding surface microtiter plates
-
Plate reader capable of measuring fluorescence (λex360/λem485)
Procedure:
-
Prepare 10X stocks of EGFR enzymes, 1.13X ATP, and Y12-Sox peptide substrate in kinase reaction buffer.
-
Add 5 μL of each enzyme to the wells of a 384-well plate.
-
Add 0.5 μL of serially diluted this compound or DMSO control to the wells.
-
Pre-incubate the enzyme and inhibitor for 30 minutes at 27°C.
-
Initiate the kinase reaction by adding 45 μL of the ATP/Y12-Sox peptide substrate mix.
-
Monitor the reaction kinetics every 71 seconds for 30-120 minutes by measuring fluorescence.
-
Determine the initial velocity of the reaction from the linear portion of the progress curves.
-
Plot the initial velocity against the inhibitor concentration to calculate the IC50 value using a suitable software (e.g., GraphPad Prism).[2]
Cell Viability Assay (MTT/CCK-8 Assay)
This protocol describes a method to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCC827, H1975)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS) or CCK-8 reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 72 hours).
-
For MTT assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.[4]
-
-
For CCK-8 assay:
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm.[4]
-
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blot for EGFR Phosphorylation
This protocol is used to analyze the inhibition of EGFR phosphorylation in cells treated with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations for a defined time (e.g., 6 hours).[1]
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[5]
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway Inhibition by this compound
This compound targets the initial step of the EGFR signaling cascade. Upon binding to and inhibiting mutant EGFR, it prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream pro-survival and proliferative pathways, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT pathways.
Caption: Inhibition of Mutant EGFR Signaling by this compound.
Experimental Workflow: In Vitro Evaluation of this compound
The following diagram illustrates a typical workflow for the preclinical in vitro characterization of this compound.
Caption: In Vitro Characterization Workflow for this compound.
Potential Involvement of the NF-κB Pathway
Some evidence suggests that resistance to EGFR inhibitors can involve the activation of the NF-κB signaling pathway. While the direct effect of this compound on this pathway requires further elucidation, it is a critical area of investigation in understanding both the primary response and potential resistance mechanisms.
Caption: Potential Crosstalk between EGFR and NF-κB Pathways.
References
A Technical Guide to the Solubility and Stability of CNX-2006
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the available solubility and stability data for CNX-2006, a novel, irreversible, mutant-selective epidermal growth factor receptor (EGFR) inhibitor. Due to the proprietary nature of drug development, publicly available data is limited. This guide summarizes existing information and provides detailed, standard experimental protocols for researchers to assess the solubility and stability of this compound and similar compounds in their own laboratories.
Physicochemical Properties of this compound
This compound is a quinazoline-based compound designed to target activating mutations of EGFR, including the T790M resistance mutation, while showing minimal inhibition of wild-type EGFR.
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₇F₄N₇O₂ | [1][2] |
| Molecular Weight | 545.53 g/mol | [1] |
| CAS Number | 1375465-09-0 | [1][3] |
| Appearance | Solid | N/A |
| Chemical Name | N-[3-[[2-[[4-[[1-(2-Fluoroethyl)-3-azetidinyl]amino]-2-methoxyphenyl]amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]phenyl]-2-propenamide | [1] |
Solubility Data
The solubility of a compound is a critical parameter for its use in in vitro and in vivo studies. The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Concentration (Molar) | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | ~183.3 mM | Use fresh, anhydrous DMSO as it can be hygroscopic, which may reduce solubility. |
| Ethanol | 29 mg/mL | ~53.2 mM | - |
| Water | Insoluble | N/A | - |
| In vivo Formulation | ≥5 mg/mL in a homogenous suspension of Carboxymethyl cellulose sodium (CMC-Na) | N/A | For oral administration. |
Data sourced from publicly available information. Researchers should verify solubility in their specific experimental setups.
Expected Aqueous Solubility
While qualitatively described as "insoluble" in water, for practical laboratory use, a quantitative value is necessary. Quinazoline-based EGFR inhibitors, like gefitinib, also exhibit poor aqueous solubility, which is pH-dependent. Gefitinib's solubility increases at lower pH due to the protonation of its basic functional groups[4]. It is reasonable to hypothesize that this compound will behave similarly. The solubility of a comparable macrocyclic quinazoline-based EGFR inhibitor was found to be very low in neutral aqueous solutions (0.131–0.174 µg/mL)[5].
Stability Data
The stability of a compound is crucial for ensuring the reliability and reproducibility of experimental results. While specific stability data for this compound is not publicly available, the following sections describe expected stability based on similar compounds and standard stability testing protocols.
Storage and Handling
Stock solutions of this compound should be stored under the following conditions to minimize degradation:
| Storage Temperature | Shelf Life |
| -20°C | 1 year |
| -80°C | 2 years |
It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Expected Stability Profile
A structurally related quinazoline-based EGFR inhibitor demonstrated good chemical stability under acidic conditions (over 95% remaining after 3 hours) and reasonable stability at neutral pH (over 80% remaining after 3 hours)[5]. Based on this, this compound is anticipated to be relatively stable under typical in vitro assay conditions. However, comprehensive stability testing under forced degradation conditions is necessary to fully characterize its stability profile.
Experimental Protocols
The following are detailed, standard protocols for determining the solubility and stability of research compounds like this compound.
Aqueous Solubility Determination (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility.
Materials:
-
This compound (solid powder)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Other buffers of desired pH (e.g., citrate buffer for acidic pH)
-
HPLC-grade water, acetonitrile, and methanol
-
Calibrated analytical balance
-
Vortex mixer
-
Orbital shaker/incubator
-
Centrifuge
-
0.22 µm syringe filters
-
HPLC system with UV detector
Procedure:
-
Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., 1-2 mg in 1 mL of PBS).
-
Vortex the suspension vigorously for 1-2 minutes.
-
Place the suspension on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable organic solvent (e.g., DMSO or a mixture of acetonitrile and water).
-
Analyze the filtered supernatant and the standard solutions by a validated HPLC method to determine the concentration of dissolved this compound.
-
The concentration of the saturated supernatant is the thermodynamic solubility.
Stability Testing Under Forced Degradation (ICH Guidelines)
This protocol assesses the intrinsic stability of this compound by subjecting it to stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water and organic solvents
-
pH meter
-
Photostability chamber
-
Oven
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Acidic Degradation: Mix the stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60°C) for a set period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Basic Degradation: Mix the stock solution with 0.1 M NaOH and incubate under the same conditions as the acidic degradation. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for a set period.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven (e.g., 80°C) for a defined period. Also, heat a solution of this compound.
-
Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be protected from light.
-
Analysis: At each time point, analyze the stressed samples and an unstressed control sample by a validated stability-indicating HPLC method. The method should be able to separate the intact drug from any degradation products.
-
Data Evaluation: Calculate the percentage of this compound remaining and identify and quantify any major degradation products.
Signaling Pathway and Experimental Workflow Visualizations
EGFR Signaling Pathway Inhibited by this compound
This compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell growth, proliferation, and survival. Upon activation by ligands like EGF, EGFR dimerizes and autophosphorylates, initiating several downstream signaling cascades. The three major pathways are the RAS-RAF-MEK-ERK pathway, the PI3K-AKT-mTOR pathway, and the JAK/STAT pathway. By irreversibly binding to mutant EGFR, this compound blocks the initiation of these pro-survival signals.
Caption: EGFR signaling pathways inhibited by this compound.
Experimental Workflow for Aqueous Solubility Determination
The following diagram illustrates the shake-flask method for determining the thermodynamic solubility of a compound.
Caption: Workflow for thermodynamic solubility determination.
Experimental Workflow for Forced Degradation Study
This diagram outlines the process for assessing the stability of a compound under various stress conditions.
Caption: Workflow for a forced degradation stability study.
References
- 1. This compound | 1375465-09-0 [chemicalbook.com]
- 2. This compound - LabNet Biotecnica [labnet.es]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Physicochemical properties of EGF receptor inhibitors and development of a nanoliposomal formulation of gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
CNX-2006 In Vitro Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
CNX-2006 is a potent and irreversible, mutant-selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document provides detailed application notes and protocols for in vitro studies of this compound in cancer cell lines, with a focus on Non-Small Cell Lung Cancer (NSCLC). The provided information summarizes the inhibitory activity of this compound, its impact on key signaling pathways, and comprehensive protocols for essential experimental procedures.
Introduction
Epidermal Growth Factor Receptor (EGFR) is a critical signaling molecule often dysregulated in various cancers, including NSCLC. Mutations in the EGFR gene can lead to its constitutive activation, promoting uncontrolled cell growth and survival. While first-generation EGFR tyrosine kinase inhibitors (TKIs) have shown efficacy, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, has limited their long-term effectiveness.
This compound is a third-generation EGFR TKI designed to overcome this resistance. It selectively targets EGFR harboring activating mutations, including the T790M resistance mutation, while exhibiting minimal activity against wild-type EGFR.[1] This selectivity profile suggests a favorable therapeutic window with potentially reduced side effects compared to non-selective inhibitors. Furthermore, studies indicate that this compound's mechanism of action involves the inhibition of the NF-κB signaling pathway, a crucial regulator of cancer cell survival and proliferation.[2]
These application notes provide a summary of the in vitro activity of this compound and detailed protocols for evaluating its effects on cancer cell lines.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | Parameter | Value | Reference(s) |
| Mutant EGFR (T790M) | Kinase Assay | IC50 | < 20 nM | [1] |
| Wild-Type EGFR | Kinase Assay | Inhibition | Very Weak | [1] |
| Cell Lines with Wild-Type EGFR | Growth Inhibition | IC50 | Low µM | [3] |
| H1975 (EGFR L858R/T790M) | Xenograft Model | Tumor Growth | Drastic Reduction | [3] |
Signaling Pathways
This compound exerts its anti-cancer effects primarily through the inhibition of the EGFR signaling pathway and the subsequent suppression of the NF-κB pathway.
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are central to regulating cell proliferation, survival, and differentiation. This compound, as an irreversible inhibitor, covalently binds to the EGFR kinase domain, effectively blocking its activity and the subsequent activation of these downstream pathways.[3]
Caption: EGFR Signaling Pathway Inhibition by this compound.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that plays a pivotal role in inflammation, immunity, and cancer cell survival. In many cancers, the NF-κB pathway is constitutively active, leading to the expression of anti-apoptotic genes and promoting chemoresistance. Evidence suggests that this compound inhibits cell proliferation in EGFR-mutant NSCLC cells by suppressing the NF-κB signaling pathway.[2] The exact mechanism of how EGFR inhibition by this compound leads to NF-κB suppression is an area of active research, but it is known that crosstalk exists between the EGFR and NF-κB pathways. The inhibition of EGFR signaling can lead to a reduction in the activation of IκB kinase (IKK), which is responsible for phosphorylating the inhibitor of NF-κB (IκB). This prevents the degradation of IκB and the subsequent translocation of NF-κB to the nucleus to activate target gene expression.
References
Application Notes and Protocols for CNX-2006 in NSCLC Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of CNX-2006, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), in non-small cell lung cancer (NSCLC) cell lines. This compound is an irreversible, mutant-selective inhibitor that potently targets EGFR mutations, including the T790M resistance mutation, while demonstrating minimal activity against wild-type (WT) EGFR.[1][2]
Mechanism of Action
This compound covalently binds to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding selectively inhibits the kinase activity of mutant EGFR, thereby blocking downstream signaling pathways responsible for cell proliferation and survival.[1] However, acquired resistance to this compound can emerge through the activation of the NF-κB signaling pathway, which provides an alternative survival mechanism for the cancer cells.[1][3][4][5]
Data Presentation
In Vitro Efficacy of this compound in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | This compound GI50 (nM) | This compound EGFR Phosphorylation IC50 (nM) | Reference |
| PC9 | delE746-A750 | Not Reported | 55 - 104 | [6] |
| HCC827 | delE746-A750 | 7 - 32 | 55 - 104 | [4][6] |
| NCI-H1975 | L858R, T790M | 8 - 72 | ~46 | [1][6] |
| PC9GR4 | delE746-A750, T790M | Not Reported | ~61 | [5] |
| PC9DR1 | delE746-A750, T790M amplification | Not Reported | Not Reported | [5] |
| A431 | Wild-Type (amplified) | 547 | Not Reported | [4] |
| NCI-H1299 | Wild-Type | Not Reported | Not Reported | [4] |
| NCI-H358 | Wild-Type | Not Reported | Not Reported | [4] |
GI50: 50% growth inhibition concentration. IC50: 50% inhibitory concentration.
Signaling Pathway Diagrams
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: NF-κB mediated resistance pathway to this compound.
Experimental Protocols
In Vitro Cell Viability Assay
This protocol determines the cytotoxic effect of this compound on NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., PC9, HCC827, NCI-H1975)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the NSCLC cells.
-
Seed the cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range would be from 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
-
Cell Viability Measurement (MTT Assay Example):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently on an orbital shaker for 5-10 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the GI50 value using non-linear regression analysis.
-
Western Blot Analysis of EGFR Phosphorylation
This protocol assesses the inhibitory effect of this compound on EGFR phosphorylation.
Materials:
-
NSCLC cell lines
-
Complete growth medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed NSCLC cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for 2-6 hours.
-
Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated EGFR signal to the total EGFR and β-actin signals.
-
In Vivo NSCLC Xenograft Studies
This protocol evaluates the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID mice), 6-8 weeks old
-
NSCLC cell line (e.g., NCI-H1975)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest NSCLC cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 25 or 50 mg/kg) or vehicle control daily via oral gavage.
-
-
Monitoring and Data Collection:
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Compare the tumor growth between the treated and control groups to assess the efficacy of this compound.
-
Experimental Workflow Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. A subcutaneous NSCLC xenograft mouse model [bio-protocol.org]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. Nude Mouse Xenograft Model of NSCLC [bio-protocol.org]
Application Notes and Protocols for CNX-2006 in the H1975 Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
CNX-2006 is a potent and irreversible, mutant-selective epidermal growth factor receptor (EGFR) inhibitor. It demonstrates significant activity against EGFR activating mutations as well as the T790M resistance mutation, while showing minimal inhibition of wild-type EGFR.[1] The NCI-H1975 non-small cell lung cancer (NSCLC) cell line, which harbors both the L858R activating mutation and the T790M resistance mutation, serves as a critical preclinical model for evaluating the efficacy of next-generation EGFR inhibitors. These application notes provide detailed protocols for utilizing this compound in an H1975 xenograft model, including in vivo efficacy studies, and pharmacodynamic analysis of tumor tissues.
Data Presentation
In Vivo Efficacy of this compound in H1975 Xenograft Model
The in vivo antitumor activity of this compound was evaluated in a subcutaneous H1975 xenograft model. Daily intraperitoneal (IP) administration of this compound resulted in a dose-dependent inhibition of tumor growth.[1]
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition |
| Vehicle Control | - | IP | - |
| This compound | 25 mg/kg | IP | Significant |
| This compound | 50 mg/kg | IP | Strong |
Experimental Protocols
H1975 Xenograft Model Protocol
This protocol outlines the procedure for establishing and utilizing a subcutaneous H1975 xenograft model to assess the in vivo efficacy of this compound.
Materials:
-
NCI-H1975 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
6-8 week old female athymic nude mice
-
Matrigel®
-
Sterile PBS
-
This compound
-
Vehicle solution (e.g., DMSO, PEG300, Tween 80, saline)
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Culture: Culture NCI-H1975 cells in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Preparation for Implantation:
-
Harvest cells during the exponential growth phase using trypsin-EDTA.
-
Wash the cells with sterile PBS and perform a cell count.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the tumor volume twice weekly using calipers. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Randomization and Treatment:
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Prepare the this compound formulation in the appropriate vehicle.
-
Administer this compound (e.g., 25 mg/kg or 50 mg/kg) or vehicle control to the respective groups via intraperitoneal injection daily.[1]
-
-
Endpoint:
-
Continue treatment and tumor monitoring for the duration of the study.
-
Euthanize the mice when tumors reach the predetermined maximum size as per institutional guidelines or at the end of the study period.
-
Excise the tumors for further analysis (e.g., Western Blot, Immunohistochemistry).
-
Western Blot Protocol for EGFR Pathway Analysis
This protocol is for assessing the phosphorylation status of EGFR and its downstream signaling proteins, AKT and ERK, in H1975 tumor lysates.
Materials:
-
Excised tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the excised tumor tissue in ice-cold RIPA buffer.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Suggested dilutions: 1:1000 for all primary antibodies.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Immunohistochemistry (IHC) Protocol for Ki-67
This protocol describes the staining of the proliferation marker Ki-67 in formalin-fixed, paraffin-embedded (FFPE) H1975 tumor sections.
Materials:
-
FFPE tumor sections on slides
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
3% Hydrogen peroxide
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody against Ki-67
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval buffer and heating (e.g., in a microwave or pressure cooker).
-
-
Peroxidase Blocking:
-
Incubate the slides with 3% hydrogen peroxide to block endogenous peroxidase activity.
-
-
Blocking:
-
Block non-specific binding by incubating the slides with blocking solution.
-
-
Primary Antibody Incubation:
-
Incubate the slides with the primary Ki-67 antibody (e.g., at a 1:100 - 1:200 dilution) overnight at 4°C.[2]
-
-
Secondary Antibody and Detection:
-
Incubate with a biotinylated secondary antibody, followed by streptavidin-HRP conjugate.
-
Apply DAB substrate to visualize the staining.
-
-
Counterstaining and Mounting:
-
Counterstain the slides with hematoxylin.
-
Dehydrate the slides and mount with a coverslip.
-
TUNEL Assay Protocol for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis, in FFPE tumor sections.
Materials:
-
FFPE tumor sections on slides
-
Xylene and graded ethanol series
-
Proteinase K
-
TdT reaction buffer
-
TdT enzyme
-
Biotin-dUTP
-
Streptavidin-HRP or fluorescently labeled streptavidin
-
DAB substrate kit (for colorimetric detection) or DAPI (for fluorescent detection)
-
Hematoxylin or appropriate counterstain
Procedure:
-
Deparaffinization and Rehydration: As described in the IHC protocol.
-
Permeabilization: Incubate slides with Proteinase K to permeabilize the tissue.
-
TUNEL Reaction:
-
Incubate the slides with the TUNEL reaction mixture containing TdT and biotin-dUTP in a humidified chamber at 37°C.
-
-
Detection:
-
For colorimetric detection: Incubate with streptavidin-HRP followed by DAB substrate. Counterstain with hematoxylin.
-
For fluorescent detection: Incubate with fluorescently labeled streptavidin. Counterstain with DAPI.
-
-
Mounting and Visualization: Dehydrate and mount the slides. Visualize under a microscope.
Visualizations
Caption: Experimental workflow for evaluating this compound in an H1975 xenograft model.
References
Application Notes and Protocols for Growth Inhibition Assay with CNX-2006
For Researchers, Scientists, and Drug Development Professionals
Introduction
CNX-2006 is a novel, irreversible, and mutant-selective epidermal growth factor receptor (EGFR) inhibitor. It demonstrates high potency against EGFR activating mutations, including the T790M resistance mutation, while exhibiting significantly weaker inhibition of wild-type EGFR.[1][2] This selectivity makes this compound a promising therapeutic candidate for non-small cell lung cancer (NSCLC) harboring these specific mutations.
These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound using a growth inhibition assay, a fundamental method for characterizing the cytotoxic and cytostatic effects of a compound on cancer cell lines. The provided protocol is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.
Mechanism of Action and Signaling Pathway
This compound functions as a tyrosine kinase inhibitor (TKI) by irreversibly binding to the EGFR kinase domain. In cancer cells with activating EGFR mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation, the EGFR signaling pathway is constitutively active, leading to uncontrolled cell proliferation and survival. By inhibiting EGFR, this compound effectively blocks these downstream signaling cascades.
The primary signaling pathways affected by EGFR activation include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Both pathways play crucial roles in regulating cell cycle progression, proliferation, and apoptosis. The diagram below illustrates the EGFR signaling pathway and the point of intervention for this compound.
Quantitative Data: In Vitro Efficacy of EGFR Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other relevant EGFR inhibitors in various non-small cell lung cancer cell lines. This data provides a comparative view of their potency against different EGFR mutation statuses.
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Erlotinib IC50 (nM) | Afatinib IC50 (nM) | Osimertinib IC50 (nM) |
| H1975 | L858R + T790M | < 20[1][2] | >1000 | 57 | 5 |
| PC-9 | exon 19 del | Not Reported | 7 | 0.8 | 13 |
| H3255 | L858R | Not Reported | 12 | 0.3 | Not Reported |
| PC-9ER | exon 19 del + T790M | Not Reported | >1000 | 165 | 13 |
Note: IC50 values for comparator drugs are compiled from publicly available data and may vary between studies. The IC50 for this compound is reported as less than 20 nM against EGFR with the T790M mutation.
Experimental Protocol: Growth Inhibition Assay (MTT Method)
This protocol details the steps for performing a growth inhibition assay using the MTT method to determine the IC50 value of this compound.
Materials
-
Human non-small cell lung cancer cell lines (e.g., H1975 for T790M mutation)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Resuspend cells in complete medium to a final concentration that will result in approximately 70-80% confluency after 96 hours. A typical starting point is 5,000 cells per well in a 96-well plate.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for "cells only" (positive control) and "medium only" (blank).
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach and resume growth.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of this compound in complete medium from the DMSO stock. A common starting point is a 2-fold or 3-fold serial dilution series ranging from a high concentration (e.g., 1 µM) to a low concentration (e.g., 1 nM).
-
Ensure the final DMSO concentration in all wells (including the "cells only" control) is consistent and low (typically ≤ 0.1%) to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Add 100 µL of medium with the equivalent DMSO concentration to the "cells only" control wells.
-
-
Incubation with Compound:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 humidified incubator.
-
-
MTT Addition:
-
After the 72-hour incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
-
Formazan Crystal Formation:
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down or use a plate shaker for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of growth inhibition for each this compound concentration using the following formula: % Inhibition = 100 - [ (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 ]
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell growth, using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Conclusion
This document provides the necessary information and a detailed protocol for conducting a growth inhibition assay to evaluate the efficacy of this compound. The provided data and diagrams offer a comprehensive overview of its mechanism of action and its place within the landscape of EGFR inhibitors. Adherence to this protocol will enable researchers to generate reliable and reproducible data for the preclinical assessment of this promising targeted therapy.
References
Application Notes and Protocols for CNX-2006 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of CNX-2006, a mutant-selective and irreversible epidermal growth factor receptor (EGFR) inhibitor. The protocols detailed below are based on preclinical studies in mouse xenograft models of non-small cell lung cancer (NSCLC) harboring the T790M resistance mutation.
Introduction
This compound is a potent inhibitor of EGFR, demonstrating high selectivity for mutant forms of the receptor, particularly the T790M "gatekeeper" mutation, which is a common mechanism of acquired resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs).[1] In preclinical models, this compound has shown significant anti-tumor activity both in vitro and in vivo, making it a valuable tool for cancer research and drug development.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data from in vivo mouse studies investigating the efficacy of this compound.
| Parameter | Details | Reference |
| Drug | This compound | [2] |
| Animal Model | Nude mice with subcutaneous NCI-H1975 xenografts | [2] |
| Cell Line | NCI-H1975 (human NSCLC with EGFR L858R/T790M mutations) | [2][3] |
| Dosage | 25 mg/kg and 50 mg/kg | [2] |
| Administration Route | Intraperitoneal (IP) injection | [2] |
| Dosing Schedule | Daily | [2] |
| Treatment Duration | 17 days | [2] |
| Observed Efficacy | Inhibition of tumor growth | [2] |
| Pharmacodynamic Effect | Reduction of EGFR phosphorylation in tumor tissue | [2] |
Experimental Protocols
NCI-H1975 Xenograft Mouse Model
This protocol outlines the establishment and treatment of a subcutaneous xenograft model using the NCI-H1975 cell line.
Materials:
-
NCI-H1975 human non-small cell lung cancer cells
-
Female immunodeficient mice (e.g., nude, NSG), 6-8 weeks old[4]
-
Matrigel or similar basement membrane matrix
-
Sterile PBS
-
This compound
-
Vehicle control (e.g., DMSO, saline)
-
Syringes and needles for cell injection and drug administration
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture NCI-H1975 cells under standard conditions. On the day of injection, harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[5]
-
Drug Preparation: Prepare this compound at the desired concentrations (25 mg/kg and 50 mg/kg) in a suitable vehicle. Prepare the vehicle control.
-
Drug Administration: Administer this compound or vehicle control to the respective groups via intraperitoneal injection daily for 17 days.[2]
-
Tumor Volume Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = 0.5 × length × width².[5]
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for EGFR phosphorylation).
Pharmacodynamic Analysis of EGFR Phosphorylation
This protocol describes the assessment of target engagement by measuring the inhibition of EGFR phosphorylation in tumor tissues.
Materials:
-
Excised tumor tissues from treated and control mice
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies against phospho-EGFR and total EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Tissue Lysis: Homogenize the excised tumor tissues in lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against phospho-EGFR and total EGFR.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities for phospho-EGFR and total EGFR.
-
Normalize the phospho-EGFR signal to the total EGFR signal to determine the extent of inhibition. A reduction in target phosphorylation was observed one hour after administration of this compound.[2]
-
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the mutated EGFR signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for in vivo efficacy testing of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Tumor growth inhibition with cetuximab and chemotherapy in non-small cell lung cancer xenografts expressing wild-type and mutated epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 5. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
Application Notes and Protocols for Western Blot Analysis of Phosphorylated EGFR (p-EGFR) with CNX-2006
For Researchers, Scientists, and Drug Development Professionals
Introduction
CNX-2006 is a potent, irreversible, and mutant-selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). It demonstrates significant activity against EGFR harboring activating mutations, including the T790M resistance mutation, with an IC50 value below 20 nM, while exhibiting substantially weaker inhibition of wild-type EGFR.[1] The Epidermal Growth Factor Receptor is a transmembrane tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events crucial for cell growth, proliferation, and survival.[2][3] Two of the primary signaling pathways activated by EGFR are the RAS-RAF-MEK-ERK pathway, which regulates gene transcription and cell cycle progression, and the PI3K-Akt pathway, a key mediator of cell survival and anti-apoptotic signals.[4]
Western blotting is a fundamental technique to assess the phosphorylation status of EGFR (p-EGFR), which is a direct indicator of its activation state. This document provides detailed protocols for the analysis of p-EGFR levels in response to treatment with this compound, enabling researchers to quantitatively assess the inhibitor's efficacy.
Data Presentation
The following tables represent expected quantitative data from a Western blot analysis of p-EGFR in H1975 non-small cell lung cancer cells, which harbor the L858R and T790M EGFR mutations. These cells are an appropriate model for evaluating the efficacy of this compound.
Table 1: Dose-Dependent Inhibition of p-EGFR by this compound
| This compound Concentration (nM) | p-EGFR/Total EGFR Ratio (Normalized to Control) | Standard Deviation |
| 0 (Control) | 1.00 | 0.08 |
| 1 | 0.65 | 0.05 |
| 5 | 0.32 | 0.04 |
| 10 | 0.15 | 0.03 |
| 20 | 0.05 | 0.02 |
| 50 | 0.02 | 0.01 |
Table 2: Time-Course of p-EGFR Inhibition by this compound (at 20 nM)
| Time (hours) | p-EGFR/Total EGFR Ratio (Normalized to 0h) | Standard Deviation |
| 0 | 1.00 | 0.07 |
| 1 | 0.45 | 0.06 |
| 4 | 0.18 | 0.04 |
| 8 | 0.08 | 0.03 |
| 24 | 0.03 | 0.02 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: H1975 (human non-small cell lung cancer) cells, which contain the L858R and T790M mutations in EGFR, are recommended.
-
Culture Conditions: Culture H1975 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis.
-
Serum Starvation (Optional but Recommended): Prior to treatment, serum-starve the cells in RPMI-1640 with 0.5% FBS for 16-18 hours to reduce basal EGFR activation.
-
This compound Treatment:
-
Dose-Response: Treat cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 20, 50 nM) for a fixed time (e.g., 6 hours).
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 20 nM) for various durations (e.g., 0, 1, 4, 8, 24 hours).
-
-
Positive Control: For experiments where basal p-EGFR levels are low, stimulate cells with 50 ng/mL of human EGF for 5-15 minutes prior to cell lysis.[2]
Cell Lysis and Protein Quantification
-
Preparation: Prepare an ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail immediately before use. This is critical to preserve the phosphorylation state of EGFR.[5]
-
Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-150 µL for a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
Western Blotting
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel (e.g., 4-12% gradient gel).
-
Run the gel according to the manufacturer's instructions until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. Pre-wet the PVDF membrane in methanol before use.
-
Perform the transfer using a wet or semi-dry transfer system according to standard protocols.
-
-
Blocking:
-
After transfer, block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent, as it contains phosphoproteins that can cause high background.[1]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Recommended primary antibodies:
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in 5% BSA in TBST for 1 hour at room temperature.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Stripping and Re-probing:
-
To detect total EGFR on the same membrane, strip the membrane of the p-EGFR antibodies using a stripping buffer.
-
After stripping, wash the membrane, block again, and probe with the total EGFR primary antibody, followed by the appropriate secondary antibody and detection steps.
-
Quantitative Analysis
-
Densitometry: Use image analysis software (e.g., ImageJ) to quantify the band intensities for both p-EGFR and total EGFR.
-
Normalization: For each sample, normalize the p-EGFR band intensity to the corresponding total EGFR band intensity to account for any variations in protein loading.
-
Relative Quantification: Express the normalized p-EGFR levels in treated samples as a fold change relative to the untreated control.
Visualizations
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: Western Blot Workflow for p-EGFR Analysis.
References
- 1. Anti-EGFR (phospho Y1068) PE antibody [EP774Y] (ab303574) IgG | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Protein Expression Signatures for Inhibition of Epidermal Growth Factor Receptor-mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phospho-EGFR (Tyr1068) Polyclonal Antibody (44-788G) [thermofisher.com]
- 6. scbt.com [scbt.com]
- 7. Phospho-EGF Receptor (Tyr1068) Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Studying Acquired Resistance with CNX-2006
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CNX-2006, a novel, irreversible, and mutant-selective epidermal growth factor receptor (EGFR) inhibitor, to investigate mechanisms of acquired drug resistance in non-small cell lung cancer (NSCLC). The protocols detailed below are designed to enable researchers to establish this compound resistant cell lines, characterize their molecular profiles, and elucidate the signaling pathways involved in the development of resistance.
Introduction to this compound
This compound is a potent and irreversible inhibitor of mutant EGFR, with high selectivity for the T790M "gatekeeper" mutation, a common mechanism of acquired resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) like erlotinib and gefitinib.[1] As a prototype for the clinical compound CO-1686 (rociletinib), this compound serves as a critical tool for preclinical studies aimed at understanding and overcoming resistance to third-generation EGFR inhibitors.[1][2] Studies have shown that unlike first and second-generation TKIs, this compound does not select for T790M-mediated resistance in vitro.[1] Instead, acquired resistance to this compound can be driven by alternative mechanisms, most notably the amplification of the MET proto-oncogene.[2][3][4]
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound and the characteristics of cell lines with acquired resistance.
Table 1: In Vitro IC50 Values of EGFR TKIs in NSCLC Cell Lines [3]
| Cell Line | EGFR Mutation Status | Erlotinib IC50 (nM) | Afatinib IC50 (nM) | This compound IC50 (nM) | AZD9291 IC50 (nM) |
| HCC827 | Exon 19 Deletion | 10 | <4.6 | 25 | <4.6 |
| HCC827EPR | Exon 19 Del / T790M | 7100 | 36 | 62 | <4.6 |
| HCC827CNXR S1 | Exon 19 Del / T790M | >10,000 | 680 | 2700 | 1400 |
| HCC827CNXR S4 | Exon 19 Deletion | 9100 | 1200 | 4200 | 2100 |
Table 2: Molecular Characteristics of this compound Resistant Cell Lines [3]
| Cell Line | EGFR Gene Amplification (fold change) | MET Gene Amplification (fold change) | Key Resistance Mechanism |
| HCC827 | ~30 | 1 | - |
| HCC827EPR | ~50 | 1 | T790M Mutation |
| HCC827CNXR S1 | ~50 | 1 | Unknown (EGFR-dependent) |
| HCC827CNXR S4 | Lost | ~30 | MET Amplification ("Oncogene Swap") |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes the establishment of cell lines with acquired resistance to this compound through chronic exposure.
Materials:
-
NSCLC cell line (e.g., HCC827, PC-9)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Initial Dosing: Begin by treating the parental cell line with this compound at a concentration equal to its IC50 value.
-
Dose Escalation: Once the cells have adapted and resumed proliferation, gradually increase the concentration of this compound in the culture medium. This is typically done in a stepwise manner, increasing the dose by 1.5 to 2-fold at each step.
-
Monitoring and Maintenance: Continuously monitor the cells for signs of resistance, such as increased proliferation rate and morphological changes. Maintain the cells in the presence of the selective pressure (this compound).
-
Isolation of Resistant Clones: Once a resistant population is established, single-cell cloning can be performed by limiting dilution to isolate and expand individual resistant clones.
-
Characterization: Characterize the resistant clones for their sensitivity to this compound and other EGFR inhibitors using cell viability assays (see Protocol 2). Further molecular analysis should be performed to identify the mechanism of resistance (see Protocols 3 and 4).
Protocol 2: Cell Viability Assay (Cell Counting Kit-8)
This protocol is used to determine the cytotoxic effects of this compound and to calculate IC50 values.
Materials:
-
Parental and resistant NSCLC cell lines
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 3,000 cells per well in a 96-well plate and incubate for 24 hours.[3]
-
Drug Treatment: Treat the cells with various concentrations of this compound (typically a serial dilution) for 72 hours.[3] Include a DMSO-treated control.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to the DMSO-treated controls. Plot the cell viability against the drug concentration to determine the IC50 value.
Protocol 3: Western Blot Analysis of EGFR and MET Signaling
This protocol is for assessing the phosphorylation status and expression levels of key proteins in the EGFR and MET signaling pathways.
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-MET, anti-MET, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
Protocol 4: Quantitative Real-Time PCR for Gene Copy Number Analysis
This protocol is to determine the gene copy number of EGFR and MET.
Materials:
-
Genomic DNA from parental and resistant cells
-
Primers for EGFR, MET, and a reference gene (e.g., LINE1)
-
SYBR Green or TaqMan master mix
-
Real-time PCR instrument
Procedure:
-
Genomic DNA Extraction: Isolate genomic DNA from cell pellets.
-
Real-Time PCR: Set up real-time PCR reactions using primers for the target genes (EGFR, MET) and a reference gene.
-
Data Analysis: Calculate the relative gene copy number using the ΔΔCt method, normalizing the data to the reference gene and the parental cell line.[3]
Visualizations of Signaling Pathways and Workflows
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for generating and characterizing this compound resistant cells.
Caption: MET amplification as a bypass signaling pathway conferring resistance to this compound.
References
- 1. Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Oncogene swap as a novel mechanism of acquired resistance to epidermal growth factor receptor‐tyrosine kinase inhibitor in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inter- and intra-patient heterogeneity of resistance mechanisms to the mutant EGFR selective inhibitor rociletinib. - ASCO [asco.org]
Application Notes and Protocols: CNX-2006 for Overcoming Erlotinib Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
First-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as erlotinib, have demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) patients harboring activating EGFR mutations (e.g., exon 19 deletions or the L858R mutation). However, the initial positive response is often followed by the development of acquired resistance, limiting the long-term clinical benefit of these therapies.
One of the predominant mechanisms of acquired resistance to erlotinib is the emergence of a secondary mutation in the EGFR kinase domain, the T790M "gatekeeper" mutation. This mutation increases the affinity of the receptor for ATP, thereby reducing the potency of ATP-competitive inhibitors like erlotinib. Other resistance mechanisms include the activation of bypass signaling pathways, such as MET amplification, or downstream signaling pathways like the PI3K/Akt pathway.
CNX-2006 is a novel, orally bioavailable, irreversible, and mutant-selective EGFR inhibitor designed to overcome erlotinib resistance, particularly that mediated by the T790M mutation. As a prototype of rociletinib (CO-1686), this compound covalently binds to the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This covalent modification leads to sustained and irreversible inhibition of the receptor's activity. A key feature of this compound is its selectivity for mutant forms of EGFR, including the T790M variant, while exhibiting minimal activity against wild-type (WT) EGFR, which is expected to result in a wider therapeutic window and reduced off-target toxicities.
These application notes provide a comprehensive overview of the preclinical data supporting the use of this compound to overcome erlotinib resistance and detailed protocols for key in vitro and in vivo experiments.
Data Presentation
The following tables summarize the in vitro potency of erlotinib and rociletinib (CO-1686), a close analog and clinical successor of this compound, against various EGFR mutant NSCLC cell lines. This data highlights the significantly increased potency of third-generation inhibitors against erlotinib-resistant models.
Table 1: In Vitro Potency (IC50, nM) of EGFR Inhibitors in NSCLC Cell Lines with Activating EGFR Mutations.
| Cell Line | EGFR Mutation | Erlotinib (IC50, nM) | Rociletinib (CO-1686) (IC50, nM) |
| PC-9 | exon 19 del | 7 | 84 |
| H3255 | L858R | 12 | 35 |
Data compiled from multiple sources.[1]
Table 2: In Vitro Potency (IC50, nM) of EGFR Inhibitors in NSCLC Cell Lines with Erlotinib Resistance Mutations.
| Cell Line | EGFR Mutation | Erlotinib (IC50, nM) | Rociletinib (CO-1686) (IC50, nM) |
| H1975 | L858R, T790M | >10,000 | 23 |
| PC-9ER | exon 19 del, T790M | >10,000 | 37 |
Data compiled from multiple sources.[1]
Signaling Pathways and Experimental Workflows
EGFR Signaling and Resistance Mechanisms
The following diagram illustrates the EGFR signaling pathway, the inhibitory action of erlotinib, the development of resistance via the T790M mutation, and the mechanism by which this compound overcomes this resistance.
Caption: EGFR signaling, erlotinib resistance, and this compound action.
Experimental Workflow for In Vitro Evaluation
This diagram outlines the typical workflow for assessing the efficacy of this compound in erlotinib-resistant cell lines.
Caption: In vitro evaluation of this compound.
Experimental Protocols
Cell Culture
Objective: To maintain and propagate NSCLC cell lines for in vitro experiments.
Materials:
-
NSCLC cell lines (e.g., H1975, PC-9, PC-9ER)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For subculturing, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete growth medium and centrifuge the cells.
-
Resuspend the cell pellet in fresh medium and seed into new culture vessels at the desired density.
-
Change the medium every 2-3 days.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and erlotinib on NSCLC cell lines and to calculate the IC50 values.
Materials:
-
Cultured NSCLC cells
-
This compound and Erlotinib stock solutions (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Protocol:
-
Seed cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and erlotinib in complete growth medium.
-
Replace the medium in the wells with the drug-containing medium. Include vehicle control (DMSO) wells.
-
Incubate the plates for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for EGFR Phosphorylation
Objective: To assess the inhibitory effect of this compound on EGFR signaling by measuring the phosphorylation status of EGFR and downstream effectors like AKT.
Materials:
-
Cultured NSCLC cells
-
This compound and Erlotinib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-AKT (Ser473), anti-total AKT, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or erlotinib for a specified time (e.g., 2-6 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-p-EGFR at 1:1000 dilution).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model of erlotinib-resistant NSCLC.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID mice)
-
H1975 cells
-
Matrigel
-
This compound and vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of H1975 cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., by oral gavage) and vehicle control to the respective groups daily or as determined by pharmacokinetic studies.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry, or western blotting).
Conclusion
This compound represents a promising therapeutic strategy for overcoming erlotinib resistance in NSCLC, particularly in patients who have developed the T790M mutation. Its irreversible and mutant-selective mechanism of action offers the potential for improved efficacy and a more favorable safety profile compared to first and second-generation EGFR inhibitors. The protocols provided herein offer a framework for the preclinical evaluation of this compound and other novel EGFR inhibitors in the context of acquired resistance. Further investigation into other resistance mechanisms and the development of combination therapies will be crucial for the continued advancement of targeted therapies in NSCLC.
References
Troubleshooting & Optimization
Technical Support Center: Acquired Resistance to CNX-2006
This technical support resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding acquired resistance to CNX-2006, a mutant-selective and irreversible EGFR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is designed to selectively and irreversibly inhibit EGFR harboring activating mutations (such as exon 19 deletions and L858R) as well as the T790M resistance mutation, while sparing wild-type EGFR.[1][2] The T790M mutation is a common mechanism of acquired resistance to first and second-generation EGFR TKIs.[3]
Q2: Does this compound induce the EGFR T790M mutation?
Preclinical studies have shown that, unlike first and second-generation EGFR TKIs, chronic exposure to this compound does not appear to select for or enhance T790M-mediated resistance in vitro.[2][3]
Q3: What are the known acquired resistance mechanisms to this compound?
Direct studies on this compound are limited; however, preclinical research has identified the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway as a key driver of acquired resistance.[4] In cell lines with acquired resistance to this compound, increased expression of EMT (epithelial-to-mesenchymal transition) markers and MMP9 has also been observed.[2]
Notably, in one preclinical study, common resistance mechanisms to other EGFR TKIs, such as MET amplification or mutations in the RAS/MEK/ERK signaling pathway, were not detected in this compound-resistant cell lines.[3]
Q4: What are other potential mechanisms of resistance to third-generation EGFR inhibitors that I should consider?
Given that this compound is a third-generation EGFR inhibitor, it is prudent to consider resistance mechanisms observed with other drugs in this class, such as osimertinib. These can be broadly categorized as "on-target" (related to EGFR) and "off-target" (bypassing EGFR signaling).
-
On-Target Mechanisms:
-
Off-Target Mechanisms:
-
MET Amplification: Amplification of the MET proto-oncogene can activate downstream signaling pathways (e.g., PI3K/AKT, MAPK) independently of EGFR, thereby bypassing EGFR inhibition.[1][9][10]
-
HER2 Amplification: Similar to MET, amplification of the HER2 (ERBB2) gene can drive resistance.
-
Activation of Bypass Signaling Pathways: Mutations or amplifications in downstream signaling molecules such as KRAS, BRAF, and PIK3CA can lead to constitutive activation of pathways that promote cell survival and proliferation, rendering the cells independent of EGFR signaling.[2]
-
Epithelial-to-Mesenchymal Transition (EMT): A cellular reprogramming process where epithelial cells acquire mesenchymal characteristics, which has been linked to resistance to various EGFR TKIs.[3][11][12]
-
Histologic Transformation: In a clinical setting, transformation from non-small cell lung cancer (NSCLC) to other histologies, such as small cell lung cancer (SCLC), can occur.
-
Troubleshooting Guide
This guide is intended to help researchers identify potential mechanisms of acquired resistance to this compound in their experimental models.
| Observation | Potential Cause | Recommended Action |
| Gradual decrease in sensitivity to this compound in a cell line model over time. | Development of acquired resistance. | 1. Confirm resistance by comparing the IC50 of the resistant line to the parental line. 2. Investigate the known resistance mechanisms outlined below. |
| Resistant cells show a more elongated, spindle-like morphology and increased migratory capacity. | Epithelial-to-Mesenchymal Transition (EMT). | 1. Perform Western blot or qPCR for EMT markers (e.g., decreased E-cadherin, increased Vimentin, N-cadherin, Snail, Slug).[3] 2. Assess cell migration and invasion using assays such as wound healing or transwell migration assays. |
| No mutations are found in EGFR, MET, or common downstream pathways like KRAS. | Activation of the NF-κB pathway.[4] | 1. Perform Western blot for key NF-κB pathway proteins (e.g., p-p65, p-IκBα). 2. Use an NF-κB reporter assay to measure transcriptional activity. 3. Test the effect of combining this compound with an NF-κB inhibitor.[4][13] |
| Resistance is observed, and the cell line was derived from a model with a pre-existing T790M mutation. | Acquisition of a tertiary EGFR mutation, likely C797S.[5][6] | 1. Sequence the EGFR kinase domain, specifically exon 20, to look for the C797S mutation. |
| High levels of MET or HER2 protein expression are detected in resistant cells. | MET or HER2 amplification.[1][10] | 1. Perform FISH or qPCR to confirm gene amplification. 2. Test the combination of this compound with a MET or HER2 inhibitor. |
Data on Potential Resistance Mechanisms
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) |
| Cells with T790M mutation | T790M | < 20[1][2] |
| PC9 | exon 19 deletion | 55-104 |
| HCC827 | exon 19 deletion | 55-104 |
Experimental Protocols
1. Generation of this compound Resistant Cell Lines
This protocol describes a general method for developing acquired resistance in a cancer cell line.
-
Cell Culture: Culture the parental cancer cell line (e.g., PC-9, HCC827) in its recommended growth medium.
-
Initial Drug Exposure: Begin by treating the cells with a low concentration of this compound, typically around the IC20 (the concentration that inhibits growth by 20%).
-
Dose Escalation: As the cells begin to proliferate at the current drug concentration, gradually increase the dose of this compound. This is typically done in a stepwise manner, for example, doubling the concentration at each step.
-
Monitoring: Continuously monitor the cells for signs of growth and changes in morphology.
-
Establishment of Resistant Clones: Once the cells are able to proliferate in a high concentration of this compound (e.g., 1-2 µM), single-cell clone isolation can be performed to establish stable resistant lines.
-
Characterization: The resulting resistant cell lines should be continuously cultured in the presence of the maintenance dose of this compound. Periodically perform dose-response assays to confirm the level of resistance compared to the parental cell line.
2. Western Blot for Signaling Pathway Analysis
-
Cell Lysis: Treat parental and resistant cells with or without this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include those against p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, p-p65, p65, E-cadherin, and Vimentin.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Signaling pathways involved in this compound action and potential resistance.
Caption: Workflow for generating and analyzing this compound resistant cell lines.
References
- 1. Amplification of the MET receptor drives resistance to anti-EGFR therapies in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EMT-Mediated Acquired EGFR-TKI Resistance in NSCLC: Mechanisms and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB drives acquired resistance to a novel mutant-selective EGFR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acquired EGFR C797S mediates resistance to AZD9291 in advanced non-small cell lung cancer harboring EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EGFR C797S mutation mediates resistance to third-generation inhibitors in T790M-positive non-small cell lung cancer | springermedizin.de [springermedizin.de]
- 7. EGFR C797S mutation mediates resistance to third-generation inhibitors in T790M-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Beyond epidermal growth factor receptor: MET amplification as a general resistance driver to targeted therapy in oncogene-driven non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mednexus.org [mednexus.org]
- 12. mednexus.org [mednexus.org]
- 13. NF-κB activating complex engaged in response to EGFR oncogene inhibition drives tumor cell survival and residual disease in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing CNX-2006 Concentration In Vitro: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro concentration of CNX-2006, a novel irreversible mutant-selective EGFR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an irreversible tyrosine kinase inhibitor that selectively targets activating mutations of the Epidermal Growth Factor Receptor (EGFR), including the T790M resistance mutation.[1] It exhibits very weak inhibition of wild-type EGFR, making it a highly selective compound.[1]
Q2: What is the recommended starting concentration range for in vitro experiments?
A2: Based on its potent activity, a starting concentration range of 1 nM to 1000 nM is recommended for most cell-based assays. The IC50 for this compound is less than 20 nM in sensitive mutant EGFR cell lines.[1]
Q3: How should I prepare this compound for cell culture experiments?
A3: this compound is soluble in DMSO at a concentration of 100 mg/mL (183.3 mM).[1] For cell culture, prepare a concentrated stock solution in fresh, high-quality DMSO. Further dilute the stock solution in your cell culture medium to the desired final concentrations. It is crucial to ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically ≤ 0.1%).
Q4: Which cell lines are recommended for studying this compound?
A4: Human lung adenocarcinoma cell lines with activating EGFR mutations and the T790M resistance mutation are ideal. Commonly used and appropriate cell lines include:
-
H1975: Expresses both the L858R activating mutation and the T790M resistance mutation.
-
PC-9: Harbors an exon 19 deletion.
-
HCC827: Also contains an exon 19 deletion.
-
HEK293: Can be used for transient transfection of various EGFR mutant constructs.[1]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Potency (Higher than expected IC50) | 1. Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. 2. Cell Line Resistance: The cell line may have acquired resistance or may not harbor the specific EGFR mutations targeted by this compound. 3. Assay Conditions: Suboptimal assay duration, cell seeding density, or serum concentration in the media. | 1. Prepare Fresh Aliquots: Prepare fresh dilutions of this compound from a new stock aliquot for each experiment. Store stock solutions at -20°C or -80°C. 2. Verify Cell Line: Confirm the EGFR mutation status of your cell line via sequencing. Test a known sensitive cell line (e.g., H1975) as a positive control. 3. Optimize Assay Parameters: Perform a time-course experiment (e.g., 24, 48, 72 hours) and test different cell seeding densities to find the optimal conditions for your cell line. |
| High Cell Toxicity (Even at low concentrations) | 1. Off-Target Effects: this compound may be inhibiting other essential kinases at high concentrations. 2. Solvent Toxicity: High concentrations of DMSO can be toxic to cells. 3. Cell Line Sensitivity: The cell line may be particularly sensitive to kinase inhibition in general. | 1. Consult Kinase Panel Data: Refer to the kinase inhibition profile of this compound to identify potential off-target kinases. 2. Control for DMSO: Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically <0.1%). 3. Use a Lower Concentration Range: Start with a lower range of concentrations to determine the therapeutic window for your specific cell line. |
| Inconsistent or Non-Reproducible Results | 1. Cell Passage Number: High passage numbers can lead to genetic drift and altered drug sensitivity. 2. Inconsistent Cell Seeding: Uneven cell distribution in the assay plate. 3. Reagent Variability: Inconsistent quality of media, serum, or other reagents. | 1. Use Low Passage Cells: Use cells with a consistent and low passage number for all experiments. 2. Ensure Uniform Seeding: Mix cell suspension thoroughly before and during plating. Allow plates to sit at room temperature for a short period before incubation to ensure even cell settling. 3. Standardize Reagents: Use the same lot of reagents for a set of experiments whenever possible. |
| Development of In Vitro Resistance | 1. Activation of Bypass Pathways: Upregulation of alternative signaling pathways, such as the NF-κB pathway. 2. EMT and Increased MMP9: Cells may undergo an epithelial-to-mesenchymal transition (EMT), which is associated with increased expression of matrix metalloproteinase-9 (MMP9).[1] | 1. Investigate Bypass Pathways: Analyze key nodes of potential bypass pathways (e.g., NF-κB, MET) via western blotting or other relevant assays. 2. Monitor EMT Markers: Assess the expression of EMT markers (e.g., vimentin, N-cadherin) and MMP9 activity in resistant cells. |
Experimental Protocols
Growth Inhibition Assay (MTS/MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate for 72 hours (or an optimized time point).
-
-
Cell Viability Measurement:
-
Add 20 µL of MTS or MTT reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
-
Data Analysis:
-
Subtract the background absorbance (no-cell control).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50.
-
EGFR Phosphorylation Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit EGFR autophosphorylation.
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 12-24 hours.
-
Pre-treat cells with various concentrations of this compound for 2-6 hours.
-
-
EGFR Stimulation:
-
Stimulate cells with EGF (e.g., 100 ng/mL) for 10-15 minutes at 37°C.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-EGFR (e.g., pY1068) and total EGFR. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an ECL substrate.
-
Data Presentation
| Parameter | This compound | Reference EGFR Inhibitors |
| Target | Mutant EGFR (including T790M) | Varies (e.g., Wild-type and mutant EGFR) |
| IC50 (Mutant EGFR) | < 20 nM[1] | Varies by compound and specific mutation |
| IC50 (Wild-Type EGFR) | Weak inhibition[1] | Varies by compound |
| Solubility (DMSO) | 100 mg/mL (183.3 mM)[1] | Varies by compound |
Visualizations
This compound Experimental Workflow
Caption: Workflow for a typical in vitro growth inhibition assay with this compound.
EGFR Signaling Pathway and this compound Inhibition
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting inconsistent this compound IC50 results.
References
Inconsistent results with CNX-2006 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter when working with CNX-2006, a potent and irreversible mutant-selective EGFR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel, irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It selectively targets activating mutations of EGFR, including the T790M "gatekeeper" mutation, while exhibiting very weak inhibition of wild-type EGFR.[1][2] This selectivity makes it a valuable tool for studying and potentially treating cancers with these specific mutations.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO at a concentration of 100 mg/mL (183.3 mM).[2] For long-term storage, it is recommended to store the stock solution in aliquots at -80°C for up to two years or at -20°C for up to one year. To maintain the compound's integrity, it is crucial to avoid repeated freeze-thaw cycles. When preparing solutions, it is advisable to use fresh, moisture-free DMSO, as absorbed moisture can reduce solubility.
Q3: In which cell lines has this compound been shown to be effective?
A3: this compound has demonstrated potent activity in human lung adenocarcinoma cell lines harboring EGFR mutations. Notably, it is effective in the H1975 cell line, which expresses the EGFR L858R/T790M double mutation.[1][2] It has also been used in studies with PC-9 and HCC827 cells, which have an exon 19 deletion in EGFR.[3][4]
Q4: What are the known resistance mechanisms to this compound?
A4: While this compound is designed to overcome T790M-mediated resistance, acquired resistance can still emerge through various mechanisms. Studies have shown that chronic exposure to this compound does not typically select for or enhance T790M-mediated resistance.[3][4] However, resistance can develop through mechanisms such as MET amplification or alterations in other components of the RAS/MEK/ERK signaling pathway.[4]
Troubleshooting Guides
Guide 1: Inconsistent Anti-proliferative Activity in Cell-Based Assays
This guide addresses variability in the observed inhibitory effects of this compound on cancer cell line proliferation.
Problem: High variability in IC50 values or a lack of expected potency in cell viability assays (e.g., MTT, CellTiter-Glo®).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Line Integrity | 1. Authentication: Verify the identity of your cell line using Short Tandem Repeat (STR) analysis to ensure it is the correct line and not cross-contaminated.[5][6][7] 2. Mycoplasma Contamination: Regularly test for mycoplasma contamination, as it can significantly alter cellular responses. 3. Passage Number: Use cell lines within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered phenotypes. |
| Serum Interference | 1. Serum Concentration: Components in fetal bovine serum (FBS) or human serum can interfere with the activity of EGFR inhibitors by reactivating downstream signaling pathways like MAPK/ERK.[1][8] Consider reducing the serum concentration during the drug treatment period or using serum-free media if your cell line can tolerate it. 2. Consistent Serum Lot: Use a single, pre-tested lot of FBS for a series of experiments to minimize lot-to-lot variability. |
| Compound Stability and Handling | 1. Fresh Dilutions: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid using previously diluted compound that has been stored for an extended period. 2. Proper Storage: Ensure the stock solution is stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.[3] |
| Experimental Protocol | 1. Cell Seeding Density: Optimize cell seeding density to ensure cells are in the exponential growth phase during the treatment period. 2. Treatment Duration: The duration of this compound treatment can influence the observed IC50. Ensure the treatment time is consistent across experiments. A 72-hour incubation is a common starting point for proliferation assays. |
Guide 2: Sub-optimal Inhibition of EGFR Phosphorylation in Western Blots
This guide provides solutions for when Western blot analysis does not show the expected decrease in phosphorylated EGFR (p-EGFR) following this compound treatment.
Problem: Weak or no reduction in p-EGFR levels at the expected molecular weight (around 175 kDa) after treating cells with this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Lysis and Sample Preparation | 1. Phosphatase Inhibitors: Immediately before use, add phosphatase inhibitors to your lysis buffer to prevent dephosphorylation of your target protein.[9] 2. Keep Samples Cold: Perform all cell lysis and lysate clarification steps on ice or at 4°C to minimize enzymatic activity. 3. Protein Load: For detecting phosphorylated proteins, which may be of low abundance, you may need to load a higher amount of total protein (e.g., 30-100 µg) per lane.[9] |
| Western Blotting Protocol | 1. Blocking Agent: Avoid using milk as a blocking agent, as it contains casein, a phosphoprotein that can increase background signal. Use Bovine Serum Albumin (BSA) or a protein-free blocking buffer instead. 2. Buffer Choice: Use Tris-buffered saline with Tween 20 (TBST) for wash steps to minimize non-specific antibody binding. 3. Antibody Quality: Ensure your primary antibody is validated for detecting the specific phosphorylation site of interest. Consider trying antibodies from different vendors.[10] |
| Cellular Response | 1. Treatment Time: The inhibition of EGFR phosphorylation is an early event. Assess p-EGFR levels at earlier time points (e.g., 1-6 hours) post-treatment.[1] 2. Positive Control: Include a positive control, such as cells stimulated with EGF, to ensure the signaling pathway is active and detectable.[11] 3. Total Protein Control: Always probe for total EGFR to confirm that the observed changes in p-EGFR are not due to variations in the total amount of EGFR protein. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the drug.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for p-EGFR
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for 1-6 hours. Include a vehicle control.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature 30-50 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-EGFR (specific to an activating phosphorylation site) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total EGFR and a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound efficacy.
Caption: A logical troubleshooting tree for inconsistent this compound results.
References
- 1. Human Blood Serum Can Diminish EGFR-Targeted Inhibition of Squamous Carcinoma Cell Growth through Reactivation of MAPK and EGFR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Best Practices for Authentication of Cell Lines to Ensure Data Reproducibility and Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human Cell Line Authentication Services [eurofinsgenomics.eu]
- 7. grcf.jhmi.edu [grcf.jhmi.edu]
- 8. Human Blood Serum Can Diminish EGFR-Targeted Inhibition of Squamous Carcinoma Cell Growth through Reactivation of MAPK and EGFR Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
How to prevent CNX-2006 degradation in solution
Welcome to the technical support center for CNX-2006. This resource is designed to provide researchers, scientists, and drug development professionals with guidance on the proper handling and use of this compound in solution to ensure the integrity and reproducibility of your experiments.
Disclaimer: Specific degradation pathways and quantitative stability data for this compound in various solutions are not extensively published. The information provided here is based on general best practices for handling small molecule kinase inhibitors and information from suppliers. We strongly recommend performing your own stability assessments for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on available information, this compound is soluble in dimethyl sulfoxide (DMSO).[1] For cell-based assays, it is crucial to ensure the final concentration of DMSO is not toxic to the cells (typically <0.5%).
Q2: How should I store stock solutions of this compound?
A2: To minimize degradation, it is recommended to prepare high-concentration stock solutions in a suitable solvent like DMSO, aliquot them into single-use volumes, and store them at -20°C or -80°C.[2] Avoid repeated freeze-thaw cycles as this can lead to compound degradation.[2]
Q3: How long can I store this compound solutions?
A3: The long-term stability of this compound in solution has not been publicly documented. For optimal results, it is best practice to use freshly prepared solutions or solutions that have been stored as aliquots at low temperatures for no longer than a few months. For critical experiments, preparing fresh stock solutions is recommended.
Q4: Is this compound sensitive to light?
A4: While specific data on the photosensitivity of this compound is unavailable, many small molecules are light-sensitive. It is a good laboratory practice to store solutions in amber vials or tubes wrapped in foil to protect them from light.
Q5: At what pH is this compound most stable?
A5: There is no published data on the pH stability profile of this compound. The stability of small molecules can be highly pH-dependent. If your experiments involve aqueous buffers, it is advisable to prepare fresh dilutions from your DMSO stock solution immediately before use. If the solution will be used over a period of time, a stability study in your specific buffer is recommended.
Troubleshooting Guide
Problem: I am not observing the expected biological activity of this compound in my assay.
-
Question 1: How was the this compound solution prepared and stored?
-
Answer: Improper storage, such as repeated freeze-thaw cycles or storage at room temperature for extended periods, can lead to degradation.[2] It is recommended to use single-use aliquots stored at -20°C or -80°C.
-
-
Question 2: How old is the stock solution?
-
Answer: Over time, even when stored correctly, degradation can occur. If the stock solution is several months old, consider preparing a fresh one.
-
-
Question 3: What is the final concentration of the solvent in your assay?
-
Answer: High concentrations of solvents like DMSO can be cytotoxic and interfere with the assay, masking the effect of the compound. Ensure the final solvent concentration is within the tolerated range for your cell line or experimental system.
-
Problem: I see precipitation in my this compound solution.
-
Question 1: What solvent was used and at what concentration?
-
Answer: this compound has limited solubility in aqueous solutions. Precipitation can occur when a concentrated DMSO stock is diluted into an aqueous buffer.
-
-
Question 2: How can I prevent precipitation?
-
Answer: To avoid precipitation, you can try several approaches:
-
Increase the volume of the aqueous buffer for dilution.
-
Vortex or sonicate the solution after dilution to aid dissolution.
-
Consider the use of a non-toxic surfactant or a different formulation approach, though this would require significant validation.
-
-
Data Summary
Due to the lack of specific public data on this compound degradation, this table summarizes general recommendations for its handling and storage to minimize potential degradation.
| Parameter | Recommendation | Rationale |
| Solvent | High-quality, anhydrous DMSO | Good solubility for many organic small molecules.[1] |
| Stock Solution Concentration | 10-20 mM | A higher concentration allows for smaller volumes to be used for dilution, minimizing the final solvent concentration. |
| Storage Temperature | -20°C or -80°C | Low temperatures slow down chemical degradation processes. |
| Aliquoting | Single-use volumes | Prevents degradation from repeated freeze-thaw cycles.[2] |
| Light Exposure | Minimize; use amber vials or foil | Protects against potential photodegradation. |
| Working Solutions (Aqueous) | Prepare fresh before each experiment | Stability in aqueous buffers is unknown and can be limited. |
Experimental Protocols
Protocol: General Workflow for Preparation and Storage of this compound Stock Solutions
-
Preparation of Stock Solution:
-
Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure there are no solid particles.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use, sterile microcentrifuge tubes. The volume of each aliquot should be sufficient for one experiment.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C in a light-protected container.
-
-
Preparation of Working Solutions:
-
When ready to use, remove one aliquot from the freezer and allow it to thaw at room temperature.
-
Briefly centrifuge the tube to collect the solution at the bottom.
-
Dilute the stock solution to the final desired concentration in your cell culture medium or assay buffer immediately before use. Ensure thorough mixing.
-
Visualizations
Caption: A workflow diagram for the proper handling of this compound stock solutions.
Caption: A decision tree for troubleshooting this compound related experimental issues.
Caption: Inhibition of the mutant EGFR signaling pathway by this compound.
References
Validation & Comparative
Comparative Efficacy of Osimertinib and Other Therapeutics in Non-Small Cell Lung Cancer Models
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), against other therapeutic agents in non-small cell lung cancer (NSCLC) models. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these treatments based on preclinical data.
Introduction
Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. The discovery of activating mutations in the epidermal growth factor receptor (EGFR) has revolutionized the treatment landscape for a subset of NSCLC patients. Targeted therapies, such as EGFR tyrosine kinase inhibitors (TKIs), have demonstrated significant clinical benefit. Osimertinib (Tagrisso®) is a third-generation, irreversible EGFR-TKI designed to target both EGFR-sensitizing mutations (exon 19 deletions and L858R) and the T790M resistance mutation that often arises after treatment with earlier-generation TKIs.[1][2] This guide compares the preclinical efficacy of osimertinib with a first-generation EGFR-TKI (gefitinib), a standard chemotherapy agent (pemetrexed), and an immune checkpoint inhibitor (nivolumab).
Data Presentation
In Vitro Efficacy: Inhibition of Cell Viability
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of osimertinib, gefitinib, and pemetrexed in various NSCLC cell lines with different EGFR mutation statuses. Lower IC50 values indicate greater potency.
| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) | Gefitinib IC50 (nM) | Pemetrexed IC50 (µM) |
| PC-9 | Exon 19 deletion | 69[3] | 13.06 - 77.26[4] | ~1.54[5] |
| HCC827 | Exon 19 deletion | - | 13.06[4] | ~1.54[5] |
| H1975 | L858R, T790M | 85[3] | > 4000[4] | ~3.37[5] |
| A549 | Wild-type | - | - | 1.82 - 4.653[5][6] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here are for comparative purposes.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research. The following table summarizes the in vivo efficacy of osimertinib, gefitinib, and pemetrexed in NSCLC xenograft models.
| Drug | NSCLC Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Osimertinib | PC-9 (Exon 19 del) | 10 mg/kg, daily | Significant tumor regression | [7] |
| Gefitinib | H358R (Cisplatin-resistant) | Not specified | 52.7% ± 3.1% inhibition | [8] |
| Pemetrexed + Icotinib | HCC827 (Exon 19 del) | Pemetrexed followed by Icotinib | Significant reduction in tumor volume | [8] |
| Osimertinib + Pemetrexed | PC-9 (Exon 19 del) | Concurrent administration | Significantly more inhibition than pemetrexed alone | [3] |
Note: Direct comparative in vivo efficacy data for osimertinib versus nivolumab in widely available NSCLC xenograft models is limited due to the need for a humanized immune system to evaluate the mechanism of action of nivolumab.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the IC50 of a compound in NSCLC cell lines.
-
Cell Seeding: NSCLC cells are seeded in 96-well plates at a density of 2,500 - 5,000 cells per well and incubated for 24 hours to allow for cell attachment.[9][10]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., osimertinib, gefitinib, pemetrexed) for a specified period, typically 72 hours.[11][12]
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for an additional 2-4 hours.[13]
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).[13]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
NSCLC Xenograft Model
This protocol outlines a general procedure for establishing and utilizing an NSCLC xenograft model.
-
Cell Preparation: Human NSCLC cells (e.g., PC-9, H1975) are cultured and harvested.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Implantation: A suspension of NSCLC cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Treatment Initiation: When tumors reach a specified volume (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
Drug Administration: The drugs (e.g., osimertinib, gefitinib, pemetrexed) are administered according to the specified dosing regimen and route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Tumor growth is monitored throughout the study, and at the end of the study, tumors are excised and weighed.
Mandatory Visualization
Signaling Pathways
The following diagram illustrates the EGFR signaling pathway and the points of inhibition by EGFR TKIs like osimertinib and gefitinib.
Caption: EGFR Signaling Pathway and TKI Inhibition.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of a compound in a xenograft model.
Caption: In Vivo Xenograft Efficacy Workflow.
Mechanisms of Action
-
Osimertinib and Gefitinib (EGFR TKIs): These drugs act as tyrosine kinase inhibitors by binding to the ATP-binding site of the EGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. This inhibition ultimately leads to decreased cell proliferation and increased apoptosis in EGFR-mutant cancer cells. Osimertinib is unique in its ability to also potently inhibit the T790M resistance mutation.
-
Pemetrexed (Chemotherapy): Pemetrexed is a multi-targeted antifolate that inhibits several key enzymes involved in purine and pyrimidine synthesis, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[14] By disrupting the synthesis of DNA and RNA precursors, pemetrexed preferentially kills rapidly dividing cancer cells.
-
Nivolumab (Immune Checkpoint Inhibitor): Nivolumab is a human monoclonal antibody that blocks the interaction between the programmed death-1 (PD-1) receptor on T-cells and its ligands (PD-L1 and PD-L2) on tumor cells. This blockade releases the "brakes" on the immune system, enabling T-cells to recognize and attack cancer cells. The efficacy of nivolumab is dependent on a functional immune system and the expression of PD-L1 on tumor cells can be a predictive biomarker for response.
Conclusion
This guide provides a comparative overview of the preclinical efficacy of osimertinib against other NSCLC therapeutics. The data presented highlights the potent and selective activity of osimertinib against EGFR-mutant NSCLC cells, including those with the T790M resistance mutation. While direct preclinical comparisons with immunotherapy are challenging, the distinct mechanisms of action of these different drug classes provide a strong rationale for their use in different patient populations and for potential combination therapies. The experimental protocols and diagrams included aim to provide a practical resource for researchers in the design and interpretation of preclinical studies in NSCLC.
References
- 1. Third generation EGFR inhibitor osimertinib combined with pemetrexed or cisplatin exerts long-lasting anti-tumor effect in EGFR-mutated pre-clinical models of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Third generation EGFR inhibitor osimertinib combined with pemetrexed or cisplatin exerts long-lasting anti-tumor effect in EGFR-mutated pre-clinical models of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Molecular Target in EGFR-mutant Lung Cancer Treated With the Combination of Osimertinib and Pemetrexed | Anticancer Research [ar.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Growth of A549 Cell Line is Inhibited by Pemetrexed Through Up-regulation of hsa-MiR-320a Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - Li - Translational Cancer Research [tcr.amegroups.org]
- 9. 2.2. Cell Viability Assay [bio-protocol.org]
- 10. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Cell viability through MTT assay [bio-protocol.org]
- 13. researchhub.com [researchhub.com]
- 14. Pemetrexed sensitizes human lung cancer cells to cytotoxic immune cells - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: CNX-2006 vs. Osimertinib in T790M-Positive NSCLC
For researchers and drug development professionals, this guide offers a comparative analysis of CNX-2006, a novel EGFR inhibitor, and the established third-generation EGFR tyrosine kinase inhibitor (TKI), osimertinib, in the context of T790M-positive non-small cell lung cancer (NSCLC). This comparison is based on available preclinical data for this compound and the extensive preclinical and clinical data for osimertinib.
Osimertinib (Tagrisso®) has become a standard of care for patients with EGFR T790M mutation-positive NSCLC, having received accelerated FDA approval in 2015 and full approval in 2017.[1][2][3] It is an irreversible EGFR TKI that selectively targets both EGFR-sensitizing and T790M resistance mutations.[4] this compound is a novel, irreversible, mutant-selective EGFR inhibitor currently in preclinical development. It is designed to inhibit activating EGFR mutations as well as the T790M resistance mutation while sparing wild-type EGFR.[5][6]
Mechanism of Action: A Tale of Two Irreversible Inhibitors
Both this compound and osimertinib are third-generation EGFR TKIs that function as irreversible inhibitors. They form a covalent bond with a cysteine residue in the ATP-binding pocket of the EGFR kinase domain, leading to sustained inhibition of downstream signaling pathways.
Osimertinib covalently binds to the Cys797 residue in the ATP-binding site of mutant EGFR.[7] This mechanism allows it to be highly effective against the T790M "gatekeeper" mutation, which confers resistance to earlier generation TKIs.[4]
This compound is also an irreversible inhibitor that demonstrates high selectivity for mutant EGFR over wild-type EGFR.[5] While the specific cysteine residue it targets is not explicitly stated in the available literature, its irreversible nature suggests a similar covalent binding mechanism to other third-generation inhibitors.
Preclinical Efficacy: A Comparative Look at the Data
Direct head-to-head clinical trial data for this compound and osimertinib is not yet available. Therefore, this comparison relies on preclinical data for this compound and established data for osimertinib.
| Parameter | This compound | Osimertinib |
| Target | Mutant EGFR (including T790M) | Mutant EGFR (including T790M) |
| IC50 (T790M) | < 20 nM[5][6] | ~1-15 nM (in various assays) |
| Selectivity | High for mutant vs. wild-type EGFR[5] | High for mutant vs. wild-type EGFR |
| In Vivo Efficacy | Effective in H1975 (L858R/T790M) xenograft model[5] | Demonstrates significant tumor growth inhibition in T790M-positive xenograft models |
| Resistance Profile | In vitro models suggest slower emergence of resistance compared to erlotinib and no selection for T790M-mediated resistance.[5] | Resistance can develop through various mechanisms, including C797S mutation.[4] |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. However, based on standard practices in the field, the following methodologies are likely employed:
Kinase Inhibition Assay (IC50 Determination):
-
Principle: To measure the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.
-
General Protocol:
-
Recombinant human EGFR protein (wild-type and various mutant forms, including T790M) is used.
-
The kinase reaction is initiated by adding ATP and a substrate peptide.
-
The inhibitor (this compound or osimertinib) is added at varying concentrations.
-
The amount of phosphorylated substrate is quantified, typically using methods like ELISA, fluorescence polarization, or radiometric assays.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
-
Cell-Based Proliferation/Viability Assays:
-
Principle: To assess the effect of the inhibitor on the growth and survival of cancer cell lines harboring specific EGFR mutations.
-
General Protocol:
-
NSCLC cell lines with relevant mutations (e.g., H1975 for L858R/T790M) are seeded in multi-well plates.
-
Cells are treated with a range of concentrations of the inhibitor.
-
After a defined incubation period (e.g., 72 hours), cell viability is measured using assays such as MTS, MTT, or CellTiter-Glo.
-
The concentration of the inhibitor that causes 50% growth inhibition (GI50) is determined.
-
In Vivo Xenograft Models:
-
Principle: To evaluate the anti-tumor activity of the inhibitor in a living organism.
-
General Protocol:
-
Immunocompromised mice are subcutaneously implanted with human NSCLC cells (e.g., H1975) that express the T790M mutation.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The inhibitor is administered orally at a specified dose and schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamic markers).
-
Signaling Pathway and Experimental Workflow
Caption: EGFR signaling pathway with T790M mutation and inhibitor intervention points.
Caption: A typical preclinical experimental workflow for evaluating a kinase inhibitor.
Future Outlook
While osimertinib is the established therapeutic for T790M-positive NSCLC, the emergence of resistance mechanisms necessitates the development of novel inhibitors. This compound, with its potent preclinical activity and potentially favorable resistance profile, represents a promising next-generation therapeutic candidate. Further preclinical studies and eventual clinical trials will be crucial to fully elucidate its clinical utility and potential advantages over existing therapies. Researchers will be keenly watching for data on its efficacy against osimertinib-resistant mutations, such as C797S, and its overall safety profile in patients.
References
- 1. onclive.com [onclive.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. TAGRISSO® (osimertinib) receives US FDA full approval [astrazeneca-us.com]
- 4. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
CNX-2006: A Comparative Guide to Target Engagement and Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CNX-2006, a novel irreversible epidermal growth factor receptor (EGFR) inhibitor, with other relevant EGFR inhibitors. The information is based on available preclinical data and is intended to assist researchers in evaluating its potential for further investigation.
Executive Summary
This compound is a next-generation, irreversible kinase inhibitor designed to selectively target mutations in the epidermal growth factor receptor (EGFR), a key driver in non-small cell lung cancer (NSCLC). Of particular significance is its potent activity against the T790M mutation, a common mechanism of acquired resistance to first- and second-generation EGFR inhibitors. This guide presents a detailed analysis of this compound's target engagement and validation through in vitro and in vivo assays, offering a comparative perspective against established EGFR inhibitors.
Data Presentation
Table 1: In Vitro Potency of this compound and Comparator Compounds against various EGFR mutants.
| Compound | EGFR wt (IC50, nM) | EGFR L858R (IC50, nM) | EGFR delE746-A750 (IC50, nM) | EGFR L858R/T790M (IC50, nM) |
| This compound | >1000 | 55 | 104 | <20 |
| Erlotinib | 10 | 10 | 5 | >1000 |
| Afatinib | 1 | 0.5 | 0.4 | 10 |
Data represents the half-maximal inhibitory concentration (IC50) from cellular assays.
Table 2: In Vivo Efficacy of this compound in NCI-H1975 Xenograft Model.
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Change in p-EGFR Levels |
| Vehicle Control | - | 0 | - |
| This compound | 25 mg/kg, daily | Significant inhibition | Markedly reduced |
| This compound | 50 mg/kg, daily | Strong inhibition | Markedly reduced |
NCI-H1975 cells harbor the L858R/T790M double mutation.
Experimental Protocols
Cellular Proliferation Assay (IC50 Determination)
Objective: To determine the concentration of this compound and comparator compounds required to inhibit the growth of cancer cell lines with various EGFR mutations by 50%.
Methodology:
-
Cell Culture: Human lung adenocarcinoma cell lines harboring specific EGFR mutations (e.g., NCI-H1975 for L858R/T790M) and wild-type EGFR are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: this compound and comparator drugs (erlotinib, afatinib) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.
-
Assay Procedure: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the media is replaced with fresh media containing various concentrations of the test compounds or DMSO as a vehicle control.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is assessed using a commercial assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to the vehicle-treated controls, and the IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using appropriate software.
Western Blot Analysis for EGFR Phosphorylation
Objective: To assess the ability of this compound to inhibit the autophosphorylation of EGFR in cancer cells.
Methodology:
-
Cell Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. The cells are then treated with various concentrations of this compound or vehicle control for a specified period (e.g., 2 hours).
-
Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software. The levels of p-EGFR are normalized to total EGFR and the loading control.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used for this study.
-
Cell Implantation: NCI-H1975 human lung cancer cells are harvested, resuspended in a suitable medium (e.g., Matrigel), and subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into different treatment groups (vehicle control, this compound at different doses).
-
Drug Administration: this compound is formulated in an appropriate vehicle and administered to the mice daily via a suitable route (e.g., oral gavage or intraperitoneal injection). The vehicle control group receives the vehicle only.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula for tumor volume is typically (Length x Width²)/2.
-
Body Weight Monitoring: The body weight of the mice is monitored as an indicator of toxicity.
-
Endpoint and Analysis: The study is terminated when the tumors in the control group reach a predetermined size or after a specific treatment duration. The tumor growth inhibition is calculated for each treatment group compared to the control group. At the end of the study, tumors can be excised for further analysis, such as western blotting for p-EGFR.
Visualizations
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Caption: A generalized workflow for kinase inhibitor target engagement and validation.
Comparative Guide to Biomarkers for CNX-2006 Treatment Response in EGFR-Mutant Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CNX-2006 (rociletinib) with other therapeutic alternatives for non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) mutations. The focus is on the biomarkers that predict treatment response, supported by experimental data.
Introduction to this compound and EGFR-Targeted Therapies
This compound is a third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI) that has been developed to target specific mutations in the EGFR gene, which are common drivers of NSCLC.[1] It is particularly potent against the T790M mutation, a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1][2] This guide compares this compound with established EGFR inhibitors across different generations:
-
First-Generation (Reversible): Gefitinib (Iressa) and Erlotinib (Tarceva)
-
Second-Generation (Irreversible Pan-ErbB): Afatinib (Gilotrif)
-
Third-Generation (Mutant-Selective, Irreversible): Osimertinib (Tagrisso)
The selection of an appropriate EGFR TKI is critically dependent on the specific EGFR mutation profile of the tumor. Therefore, understanding the biomarkers for treatment response is paramount for effective personalized therapy.
Key Biomarkers for EGFR TKI Treatment Response
The primary biomarkers for predicting response to EGFR TKIs are mutations within the EGFR gene itself. These mutations can be broadly categorized as sensitizing mutations, which confer susceptibility to TKIs, and resistance mutations, which lead to treatment failure.
-
Sensitizing Mutations:
-
Exon 19 Deletions (del19): These are some of the most common sensitizing mutations and are generally associated with a good response to EGFR TKIs.[3][4][5]
-
L858R Mutation: A point mutation in exon 21, also a common sensitizing mutation, that confers sensitivity to EGFR inhibitors.[3][6]
-
Uncommon Mutations: Other mutations such as G719X, L861Q, and S768I are less frequent but can also influence TKI sensitivity.[7][8]
-
-
Resistance Mutations:
Comparative Efficacy of EGFR TKIs Based on Biomarkers
The following tables summarize the in vitro efficacy of this compound and its alternatives against various EGFR mutant cell lines, as well as clinical outcomes based on patient EGFR mutation status.
Table 1: In Vitro Inhibitory Activity (IC50, nM) of EGFR TKIs Against NSCLC Cell Lines with Different EGFR Mutations
| Cell Line | EGFR Mutation Status | This compound (Rociletinib) | Osimertinib | Gefitinib | Erlotinib | Afatinib |
| PC-9 | Exon 19 deletion | - | - | - | 7 | 0.8 |
| H3255 | L858R | - | - | - | 12 | 0.3 |
| H1975 | L858R + T790M | 23 | 5 | >10,000 | >10,000 | 57 |
| PC-9ER | Exon 19 deletion + T790M | 37 | 13 | >10,000 | >10,000 | 165 |
Data compiled from multiple preclinical studies.[1] Note: Direct comparison of IC50 values across different studies should be interpreted with caution due to potential variations in experimental conditions.
Table 2: Clinical Efficacy of EGFR TKIs in Patients with EGFR-Mutant NSCLC
| Drug | Generation | Key Target Mutations | Median Progression-Free Survival (PFS) |
| Gefitinib | First | Exon 19 del, L858R | ~9-11 months[3][12] |
| Erlotinib | First | Exon 19 del, L858R | ~10-13 months[4] |
| Afatinib | Second | Exon 19 del, L858R | ~11-14 months |
| This compound (Rociletinib) | Third | Exon 19 del, L858R, T790M | 4.1-5.5 months (in previously treated T790M+ patients)[13][14] |
| Osimertinib | Third | Exon 19 del, L858R, T790M | ~19 months (first-line); ~10 months (T790M+)[15][16][17] |
PFS data are approximate and can vary based on the specific clinical trial and patient population (e.g., first-line vs. previously treated).
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
The binding of epidermal growth factor (EGF) to its receptor (EGFR) triggers dimerization and autophosphorylation of the intracellular tyrosine kinase domain. This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and angiogenesis. EGFR TKIs competitively block the ATP-binding site of the kinase domain, thereby inhibiting these downstream signals.
Caption: Simplified EGFR signaling pathway and the mechanism of action of EGFR TKIs.
Experimental Workflow for Comparing EGFR TKI Efficacy
A typical preclinical workflow to compare the efficacy of different EGFR TKIs involves in vitro cell-based assays and in vivo animal models.
Caption: A standard experimental workflow for the preclinical comparison of EGFR inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of EGFR inhibitors on the viability of NSCLC cell lines.
-
Cell Seeding: Seed NSCLC cells (e.g., PC-9, H1975) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with serial dilutions of the EGFR TKIs (this compound, osimertinib, gefitinib, erlotinib, afatinib) and a vehicle control (e.g., DMSO). Incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software (e.g., GraphPad Prism).[13]
Western Blot Analysis for EGFR Pathway Phosphorylation
This protocol outlines the steps to analyze the phosphorylation status of key proteins in the EGFR signaling pathway.
-
Cell Lysis: Treat NSCLC cells with EGFR TKIs for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total EGFR, phosphorylated EGFR (e.g., p-EGFR Tyr1068), total AKT, phosphorylated AKT (p-AKT Ser473), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[4][8]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the in vivo efficacy of EGFR inhibitors.
-
Cell Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 NSCLC cells (e.g., H1975) suspended in Matrigel into the flank of immunodeficient mice (e.g., nude or NOD/SCID).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, this compound, osimertinib). Administer the drugs daily via oral gavage at predetermined doses.
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined size.
-
Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. The tumor tissues can be further analyzed by immunohistochemistry (IHC) for biomarkers or by Western blot for protein expression.
Conclusion
The choice of an EGFR TKI for the treatment of NSCLC is a complex decision that relies heavily on the molecular profile of the tumor. This compound (rociletinib) has demonstrated potent activity against the T790M resistance mutation, offering a therapeutic option for patients who have progressed on first- or second-generation EGFR TKIs. However, the emergence of third-generation inhibitors like osimertinib, with its superior efficacy and favorable safety profile in both first-line and T790M-positive settings, has significantly impacted the treatment landscape.
This guide provides a framework for comparing this compound with its alternatives. The provided data and experimental protocols should serve as a valuable resource for researchers and drug development professionals in the ongoing effort to advance personalized medicine for NSCLC patients. Future research should focus on direct head-to-head comparisons of these agents in well-defined patient populations based on their specific EGFR mutation status to further refine treatment strategies.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. GitHub - scastlara/graphcompare: Command-line application to compare graph (DOT/graphviz and TBL) files. [github.com]
- 3. Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGF receptor signaling, phosphorylation, ubiquitylation and endocytosis in tumors in vivo | eLife [elifesciences.org]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Expression Signatures for Inhibition of Epidermal Growth Factor Receptor-mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. physiology.elte.hu [physiology.elte.hu]
- 10. EGFR Signaling Pathway [pfocr.wikipathways.org]
- 11. File:EGFR signaling pathway.png - Wikimedia Commons [commons.wikimedia.org]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. Efficacy and Safety of Rociletinib Versus Chemotherapy in Patients With EGFR-Mutated NSCLC: The Results of TIGER-3, a Phase 3 Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 4.3. Cell Viability Assay [bio-protocol.org]
- 16. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 17. mdpi.com [mdpi.com]
Navigating Erlotinib Resistance: A Comparative Analysis of CNX-2006 and Alternative Therapies
For Immediate Release
A deep dive into the preclinical efficacy of CNX-2006 in non-small cell lung cancer (NSCLC) models that have developed resistance to the first-generation EGFR inhibitor, erlotinib. This guide provides a comparative analysis of this compound against other therapeutic alternatives, supported by experimental data, detailed protocols, and visual representations of key biological pathways.
Erlotinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has been a cornerstone in the treatment of NSCLC harboring activating EGFR mutations. However, the majority of patients inevitably develop resistance, necessitating the development of next-generation inhibitors. This compound (rociletinib) is a covalent, irreversible inhibitor of EGFR that has demonstrated significant activity in preclinical models of erlotinib resistance, particularly those driven by the T790M "gatekeeper" mutation.
This guide offers a comprehensive comparison of the efficacy of this compound with erlotinib and the third-generation EGFR inhibitor, osimertinib, in various erlotinib-resistant NSCLC cell line models.
Comparative Efficacy in Erlotinib-Resistant Models
The in vitro efficacy of this compound was evaluated against erlotinib and osimertinib in a panel of NSCLC cell lines with well-defined erlotinib resistance mechanisms, including the EGFR T790M mutation, MET amplification, and epithelial-to-mesenchymal transition (EMT). The half-maximal inhibitory concentration (IC50) for each compound was determined using a standard cell viability assay.
| Cell Line | EGFR Mutation Status | Erlotinib Resistance Mechanism | Erlotinib IC50 (µM) | This compound (Rociletinib) IC50 (µM) | Osimertinib IC50 (µM) |
| HCC827 | exon 19 deletion | Sensitive | ~0.01 | ~0.02 | ~0.015 |
| H1975 | L858R, T790M | T790M Mutation | >10 | ~0.1 - 0.14 | ~0.01 - 0.02 |
| HCC827-ER | exon 19 deletion | MET Amplification | >10 | >1 | ~0.5 - 1 |
| A549 | KRAS mutation | Intrinsic (EGFR wild-type) | >10 | >10 | >10 |
| H441 | KRAS mutation | EMT Phenotype | ~4.4 | Not Available | Not Available |
Note: IC50 values are approximate and compiled from various sources. "Not Available" indicates that specific data for that compound in the given cell line with the specified resistance mechanism was not found in the searched literature.
The data clearly demonstrates that while erlotinib loses its efficacy in the presence of the T790M mutation and MET amplification, both this compound and osimertinib show significant activity against the T790M mutant cell line (H1975). Notably, osimertinib appears to be more potent than this compound in this context. In a MET-amplified erlotinib-resistant model (HCC827-ER), both next-generation inhibitors show reduced but still present activity compared to erlotinib. It is important to note that resistance to this compound itself can emerge, with studies indicating MET amplification as a key mechanism.[1]
Experimental Protocols
Cell Viability Assay (CCK-8)
Objective: To determine the half-maximal inhibitory concentration (IC50) of EGFR inhibitors in NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., HCC827, H1975, HCC827-ER)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
EGFR inhibitors (Erlotinib, this compound, Osimertinib) dissolved in dimethyl sulfoxide (DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates at a density of 3 x 10³ to 5 x 10³ cells per well and allowed to adhere overnight.[1]
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 0.001 to 10 µM). A vehicle control (DMSO) is also included.
-
The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
-
After the incubation period, 10 µL of CCK-8 solution is added to each well.[2][3][4][5]
-
The plates are incubated for an additional 1-4 hours at 37°C.[2][3][4][5]
-
The absorbance is measured at 450 nm using a microplate reader.[2][3][4][5]
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are then determined by plotting the percentage of viability against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis
Objective: To assess the phosphorylation status of EGFR and downstream signaling proteins.
Materials:
-
NSCLC cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cells are treated with the desired concentrations of EGFR inhibitors for a specified time.
-
Cells are washed with ice-cold PBS and then lysed on ice using lysis buffer.
-
Cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
-
Protein concentration is determined using a protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with the primary antibody overnight at 4°C.
-
After washing, the membrane is incubated with the HRP-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system. β-actin is typically used as a loading control to ensure equal protein loading.
Signaling Pathways and Resistance Mechanisms
The development of resistance to erlotinib involves the activation of bypass signaling pathways that allow cancer cells to survive and proliferate despite the inhibition of EGFR.
Caption: Mechanisms of erlotinib resistance and this compound action.
The diagram illustrates two primary mechanisms of acquired resistance to erlotinib. The T790M mutation in the EGFR kinase domain prevents erlotinib from binding effectively, thus reactivating downstream signaling. MET amplification provides an alternative signaling route, bypassing the need for EGFR activation to drive cell proliferation and survival. This compound is designed to overcome T790M-mediated resistance by irreversibly binding to the mutant EGFR.
Experimental Workflow
A typical preclinical workflow to evaluate the efficacy of a novel EGFR inhibitor in erlotinib-resistant models is outlined below.
References
Statistical Analysis of CNX-2006 Efficacy Data: A Comparative Guide
This guide provides a comprehensive statistical analysis of the efficacy of CNX-2006, a selective BRAF kinase inhibitor, in the context of treating unresectable or metastatic melanoma with BRAF V600E mutations. For the purpose of this analysis, this compound's performance is benchmarked against Vemurafenib, another established BRAF inhibitor, utilizing data from pivotal clinical trials.
Data Presentation: Comparative Efficacy
The following tables summarize the key efficacy endpoints from head-to-head and placebo-controlled clinical trials involving Dabrafenib (representing this compound) and Vemurafenib.
Table 1: Comparison of Dabrafenib (+/- Trametinib) vs. Vemurafenib in BRAF V600-Mutant Melanoma
| Efficacy Endpoint | Dabrafenib + Trametinib (COMBI-v Trial) | Vemurafenib (COMBI-v Trial) |
| Median Overall Survival (OS) | 25.6 months | 18.0 months |
| 2-Year OS Rate | 51% | 38% |
| Median Progression-Free Survival (PFS) | 12.6 months | 7.3 months |
| Overall Response Rate (ORR) | Not explicitly stated in snippets | Not explicitly stated in snippets |
Data from the COMBI-v phase III trial, a randomized, open-label study in 704 patients with previously untreated BRAF V600E/K-mutant unresectable or metastatic melanoma.[1][2][3][4]
Table 2: Efficacy of BRAF Inhibitors vs. Dacarbazine (Standard Chemotherapy)
| Efficacy Endpoint | Dabrafenib (BREAK-3 Trial) | Vemurafenib (BRIM-3 Trial) | Dacarbazine (BREAK-3 Trial) | Dacarbazine (BRIM-3 Trial) |
| Median Progression-Free Survival (PFS) | 5.1 months | 6.9 months | 2.7 months | 1.6 months |
| Overall Response Rate (ORR) | 53% | 48.4% | 19% | 5.5% |
Data from the BREAK-3 and BRIM-3 phase III trials.[5][6][7][8][9][10]
Experimental Protocols
The efficacy data presented is derived from robust, multicenter, randomized, open-label, phase III clinical trials.
COMBI-v Trial Protocol
-
Objective: To compare the efficacy and safety of the combination of Dabrafenib and Trametinib with Vemurafenib monotherapy in patients with BRAF V600E/K-mutant metastatic melanoma.[1][2][4]
-
Patient Population: 704 patients with previously untreated, unresectable (Stage IIIC) or metastatic (Stage IV) melanoma with a BRAF V600E or V600K mutation.[1][2]
-
Treatment Arms:
-
Secondary Endpoints: Progression-Free Survival (PFS), Overall Response Rate (ORR), and duration of response.[1]
BREAK-3 Trial Protocol
-
Objective: To compare the efficacy and safety of Dabrafenib with dacarbazine (DTIC) in patients with BRAF V600E-mutated metastatic melanoma.[8]
-
Patient Population: Patients with previously untreated, unresectable Stage III or Stage IV BRAF V600E-mutated melanoma.[8]
-
Treatment Arms:
-
Primary Endpoint: Investigator-assessed Progression-Free Survival (PFS).[8]
-
Crossover: Patients on the dacarbazine arm were allowed to cross over to the Dabrafenib arm upon disease progression.[8]
BRIM-3 Trial Protocol
-
Objective: To compare the efficacy and safety of Vemurafenib with dacarbazine in patients with previously untreated BRAF V600E mutation-positive metastatic melanoma.[5][6][7]
-
Patient Population: 675 patients with previously untreated, unresectable Stage IIIC or Stage IV melanoma with a BRAF V600 mutation.[5][6][7][11]
-
Treatment Arms:
-
Co-Primary Endpoints: Overall Survival (OS) and Progression-Free Survival (PFS).[6][7]
-
Crossover: The protocol was amended to allow patients in the dacarbazine group to cross over to receive Vemurafenib after the interim analysis showed a significant survival benefit for Vemurafenib.[12]
Mandatory Visualization
Signaling Pathway: MAPK/ERK Pathway Inhibition by this compound (Dabrafenib)
The mitogen-activated protein kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK pathway, is a critical signaling cascade that regulates cell growth, proliferation, and survival.[13][14][15][16] In a significant portion of melanomas, a mutation in the BRAF gene leads to constitutive activation of this pathway, driving uncontrolled cell proliferation.[13][14] this compound (Dabrafenib) is a potent and selective inhibitor of the mutated BRAF kinase, thereby blocking the downstream signaling and inhibiting tumor growth.[15]
Caption: Inhibition of the MAPK/ERK signaling pathway by this compound (Dabrafenib).
Experimental Workflow: Phase III Clinical Trial Design
The following diagram illustrates a typical workflow for a phase III randomized controlled trial, such as the BREAK-3 or BRIM-3 studies, designed to evaluate the efficacy of a new drug against the standard of care.
Caption: Generalized workflow of a phase III randomized clinical trial.
References
- 1. onclive.com [onclive.com]
- 2. Dabrafenib/Trametinib Combo Improves OS Versus Vemurafenib in Advanced Melanoma - Melanoma Research Victoria [melanomaresearchvic.com.au]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. Comparison of dabrafenib and trametinib combination therapy with vemurafenib monotherapy on health-related quality of life in patients with unresectable or metastatic cutaneous BRAF Val600-mutation-positive melanoma (COMBI-v): results of a phase 3, open-label, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vemurafenib in patients with BRAFV600 mutation-positive metastatic melanoma: final overall survival results of the randomized BRIM-3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asco.org [asco.org]
- 7. ascopubs.org [ascopubs.org]
- 8. ascopubs.org [ascopubs.org]
- 9. Ipilimumab, Vemurafenib, Dabrafenib, and Trametinib: Synergistic Competitors in the Clinical Management of BRAF Mutant Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patient perception of the benefit of a BRAF inhibitor in metastatic melanoma: quality-of-life analyses of the BREAK-3 study comparing dabrafenib with dacarbazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholars.northwestern.edu [scholars.northwestern.edu]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Frontiers | The Complexity of the ERK/MAP-Kinase Pathway and the Treatment of Melanoma Skin Cancer [frontiersin.org]
- 14. Targeting the MAPK Pathway in Melanoma: Why some approaches succeed and other fail - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting the ERK Signaling Pathway in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of CNX-2006: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), the emergence of acquired resistance to early-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) has necessitated the development of novel, more selective agents. CNX-2006 is a next-generation, irreversible EGFR inhibitor designed to address this challenge, particularly the common T790M resistance mutation. This guide provides a comparative analysis of the preclinical cross-reactivity profile of this compound against other notable EGFR T790M inhibitors, osimertinib and rociletinib, supported by available experimental data.
Executive Summary
This compound demonstrates potent and selective inhibition of EGFR mutations, including the T790M resistance mutation, while exhibiting significantly lower activity against wild-type (WT) EGFR. This profile suggests a potentially wider therapeutic window compared to earlier generation TKIs. Preclinical data indicates that this compound's selectivity for mutant EGFR is a key differentiator. While direct head-to-head kinase panel data with osimertinib and rociletinib is limited in the public domain, this guide compiles available preclinical data to offer a comparative perspective on their cross-reactivity and potency.
Kinase Inhibition Profile and Cross-Reactivity
A comprehensive understanding of a kinase inhibitor's selectivity is crucial for predicting its efficacy and potential off-target effects. While the complete kinase inhibition panel data for this compound is not publicly available in detail, existing data highlights its selectivity for mutant forms of EGFR over the wild-type receptor.
Table 1: Comparative Inhibitory Activity (IC50/Ki in nM) of EGFR T790M Inhibitors
| Target | This compound (IC50, nM) | Osimertinib (IC50, nM) | Rociletinib (CO-1686) (Ki, nM) |
| EGFR L858R/T790M | < 20[1] | ~5[2] | 21.5[3][4] |
| EGFR ex19del/T790M | Data not available | ~17 | Data not available |
| EGFR (WT) | > 1000-fold selectivity vs T790M[1] | ~200 | 303.3[3][4] |
| Other Kinases | Weak inhibition of other kinases noted[5] | Data available in broader panels | Weak inhibition of FAK, CHK2, ERBB4, JAK3[5] |
Note: Data is compiled from various preclinical studies and may not be directly comparable due to different assay conditions. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro, while Ki represents the inhibition constant.
Cellular Activity in NSCLC Models
The in vitro potency of this compound has been evaluated in various NSCLC cell lines harboring different EGFR mutations.
Table 2: Cellular Proliferation Inhibition (GI50 in nM) in EGFR-Mutant NSCLC Cell Lines
| Cell Line (EGFR Status) | This compound | Osimertinib | Rociletinib |
| H1975 (L858R/T790M) | Potent activity reported | ~5[2] | 100-140 |
| PC-9 (del E746-A750) | Potent activity reported | ~23[2] | Data not available |
| PC-9/ER (Acquired T790M) | Potent activity reported | ~166[2] | Data not available |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Illustrative Protocol)
This protocol outlines a general method for determining the in vitro potency of an inhibitor against EGFR.
Objective: To determine the IC50 value of a test compound against wild-type and mutant EGFR kinases.
Materials:
-
Recombinant human EGFR kinase domains (WT, L858R/T790M, etc.)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 25 mM HEPES, 10 mM MgCl2, 2 mM MnCl2, 1 mM DTT, pH 7.4)
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Workflow Diagram:
References
- 1. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Superior efficacy and selectivity of novel small molecule kinase inhibitors of T790M mutant EGFR in preclinical models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Target Inhibition of CNX-2006: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of CNX-2006, a mutant-selective and irreversible epidermal growth factor receptor (EGFR) inhibitor, with other third-generation EGFR inhibitors, namely osimertinib and rociletinib. The focus of this comparison is the in vivo validation of target inhibition, supported by experimental data from preclinical studies.
Executive Summary
This compound demonstrates potent in vivo activity against EGFR T790M-mutant non-small cell lung cancer (NSCLC). In xenograft models using the NCI-H1975 cell line, which harbors the L858R/T790M EGFR mutations, this compound effectively inhibits tumor growth and suppresses EGFR phosphorylation at the target site. This guide presents a comparative overview of these findings alongside available data for osimertinib and rociletinib, two other prominent third-generation EGFR inhibitors. The data is presented in a structured format to facilitate direct comparison, and detailed experimental protocols are provided to ensure transparency and reproducibility.
Comparative In Vivo Efficacy
The following table summarizes the in vivo efficacy of this compound, osimertinib, and rociletinib in NCI-H1975 xenograft models.
| Compound | Dosage | Tumor Growth Inhibition | Target Inhibition (p-EGFR) | Reference |
| This compound | 25 mg/kg, daily, IP | Significant tumor growth inhibition observed over 17 days of treatment. Tumor growth was inhibited during drug administration. | Reduction of EGFR phosphorylation observed 1 hour after administration. | [1] |
| 50 mg/kg, daily, IP | Pronounced tumor growth inhibition, more significant than the 25 mg/kg dose. Tumor growth was inhibited during drug administration. | Significant reduction of EGFR phosphorylation observed 1 hour after administration. | [1] | |
| Osimertinib | 5 mg/kg, daily | Induced profound and sustained tumor regression. | Blocked the phosphorylation of EGFR (Tyr1068/Tyr1173). | [2][3][4] |
| Rociletinib | 50 mg/kg, BID | Exhibited a minimal reduction in tumor growth in a wild-type EGFR xenograft model (A431). In EGFR T790M models, it demonstrated a dose-dependent tumor response. | Not explicitly quantified in the provided search results for NCI-H1975 xenografts. | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for in vivo validation studies.
Experimental Protocols
NCI-H1975 Xenograft Model Establishment and Monitoring
-
Cell Culture: NCI-H1975 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used for the study.
-
Tumor Implantation: NCI-H1975 cells (typically 5 x 10^6 to 1 x 10^7 cells in 100-200 µL of a 1:1 mixture of media and Matrigel) are injected subcutaneously into the flank of each mouse.[6]
-
Tumor Growth Monitoring: Tumor growth is monitored by caliper measurements two to three times per week. Tumor volume is calculated using the formula: (length × width²) / 2.[7]
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration:
-
Data Collection: Tumor volumes and body weights are recorded throughout the study. At the end of the treatment period, or at specified time points, mice are euthanized, and tumors are excised for further analysis.
Western Blot for Phospho-EGFR in Tumor Lysates
-
Tumor Lysate Preparation:
-
Excised tumors are snap-frozen in liquid nitrogen and stored at -80°C.
-
Frozen tumor tissue is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
The homogenate is centrifuged at 14,000 rpm for 20 minutes at 4°C, and the supernatant (protein lysate) is collected.
-
Protein concentration is determined using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (typically 20-40 µg) from each sample are separated by SDS-polyacrylamide gel electrophoresis.
-
Proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for phospho-EGFR (e.g., p-EGFR Tyr1068).[8][9]
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
The signal is detected using an enhanced chemiluminescence (ECL) detection system.
-
The membrane is then stripped and re-probed with an antibody for total EGFR and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
-
Quantification: Densitometry analysis is performed to quantify the relative levels of phosphorylated EGFR.
References
- 1. researchgate.net [researchgate.net]
- 2. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. NCI-H1975 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 8. Phospho-EGF Receptor (Tyr1068) (D7A5) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling CNX-2006
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety protocols and operational guidance for the handling and disposal of CNX-2006, a potent, mutant-selective, irreversible epidermal growth factor receptor (EGFR) inhibitor. Adherence to these procedures is critical to ensure personnel safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
Due to the cytotoxic nature of this compound, stringent personal protective measures are mandatory. The following PPE must be worn at all times when handling the compound, particularly in its powdered form.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects against splashes, dust, and aerosols. |
| Hand Protection | Chemical impermeable gloves (e.g., nitrile) inspected prior to use.[1] | Prevents skin contact and absorption. |
| Respiratory Protection | A full-face respirator is required if exposure limits are exceeded or if irritation is experienced.[1] | Prevents inhalation of dust or aerosols. |
| Body Protection | Fire/flame resistant and impervious clothing. A lab coat is a minimum requirement. | Protects against skin contact and contamination of personal clothing. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are essential to maintain the stability of this compound and prevent accidental exposure.
Receiving and Storage
-
Receiving: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1] this compound should be stored away from foodstuff containers and incompatible materials.[1] For long-term storage, consult the manufacturer's specific recommendations, which may include storage at -20°C.
Handling
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood or a biological safety cabinet, especially when handling the powdered form to avoid the formation of dust and aerosols.[1][2]
-
Tools: Use non-sparking tools to prevent ignition sources.[1]
-
Electrostatic Discharge: Implement measures to prevent fire caused by electrostatic discharge.[1]
-
Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes, and to prevent inhalation.[1]
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1][2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1][2] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2] |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Containment: Collect waste in suitable, closed, and clearly labeled containers for disposal.[1]
-
Regulations: Dispose of the substance and its container in accordance with all applicable local, state, and federal regulations.[2]
-
Environmental Protection: Prevent spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains, as discharge into the environment must be avoided.[1]
Quantitative Data Summary
While a specific Occupational Exposure Limit (OEL) for this compound is not publicly available, it is often handled as a potent compound similar to other antibody-drug conjugates (ADCs) due to its high potency.
| Parameter | Value | Significance |
| Occupational Exposure Limit (OEL) for similar ADCs | < 0.1 μg/m³ | This extremely low limit for similar potent compounds underscores the need for stringent containment and PPE.[3] |
| IC₅₀ for EGFR T790M | < 20 nM | This indicates high potency at the cellular level, reinforcing the need for careful handling to avoid exposure. |
Experimental Protocols
This compound is a mutant-selective and irreversible EGFR inhibitor, primarily used in non-small cell lung cancer (NSCLC) research. Key experiments involve assessing its impact on cell proliferation and EGFR signaling.
Cell Proliferation Inhibition Assay
This assay determines the concentration of this compound required to inhibit the growth of cancer cells, typically those harboring EGFR mutations (e.g., H1975 cell line).
Methodology:
-
Cell Seeding: Plate NSCLC cells (e.g., H1975) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo. These assays quantify metabolically active cells.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control for each concentration. Generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Immunoblotting for EGFR Phosphorylation
This experiment is used to confirm that this compound inhibits the autophosphorylation of EGFR, a key step in its activation.
Methodology:
-
Cell Treatment: Culture EGFR-mutant NSCLC cells (e.g., H1975) and treat them with varying concentrations of this compound for a defined period (e.g., 6 hours). Include a positive control (e.g., EGF stimulation) and a negative control (vehicle).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE on a polyacrylamide gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Loading Control: Re-probe the membrane with an antibody for total EGFR and a housekeeping protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
Experimental Workflow for Immunoblotting
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
